Sabeluzole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMKTIJBFUMVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869418 | |
| Record name | Sabeluzole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104383-17-7 | |
| Record name | Sabeluzole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104383-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sabeluzole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104383177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sabeluzole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SABELUZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998504XY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In Vitro Neuroprotective Effects of Sabeluzole on Primary Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies investigating the effects of Sabeluzole on primary neurons. It is designed to be a valuable resource for researchers and professionals in the fields of neuroscience and drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of the underlying molecular mechanisms.
Introduction
This compound is a benzothiazole derivative that has demonstrated neuroprotective properties in various preclinical studies. It has been investigated for its potential therapeutic utility in neurodegenerative conditions, with a particular focus on its ability to mitigate excitotoxicity and modulate neuronal structural proteins. This document synthesizes the key findings from in vitro studies of this compound on primary neuronal cultures, providing an in-depth look at its mechanisms of action and experimental basis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound on primary neurons. These data highlight the compound's potency in protecting neurons from various insults and in promoting neuronal structural integrity.
Table 1: Neuroprotective Efficacy of this compound Against Excitotoxicity
| Parameter | Cell Type | Insult | This compound Concentration | Effect | Reference |
| IC50 (LDH Release) | Rat Hippocampal Neurons | 1 mM Glutamate | 34 ± 13 nM | Inhibition of glutamate-induced lactate dehydrogenase (LDH) release. | [1] |
| LDH Release Inhibition | Rat Hippocampal Neurons | 1 mM Glutamate | 10 µM (acute) | 40% reduction in LDH release. | [1] |
| LDH Release Inhibition | Rat Hippocampal Neurons | 1 mM Glutamate | 0.1 µM (chronic) | 70-80% reduction in LDH release. | [1] |
| Neuronal Protection | Rat Hippocampal Neurons | 5 mM NMDA | 0.1 µM (chronic) | Full protection against N-methyl-D-aspartate (NMDA)-induced neurotoxicity. | [1] |
| Neuronal Protection | Rat Cerebellar Granule Cells | Glutamate | Nanomolar concentrations | Resistance to glutamate-induced excitotoxicity. | |
| Tau Expression | Rat Cerebellar Granule Cells | Glutamate | Nanomolar concentrations | Prevention of glutamate-induced increase in tau expression. |
Table 2: Effects of this compound on Neurite Outgrowth
| Cell Type | This compound Concentration | Effect | Reference |
| Rat Hippocampal Neurons | 0.1 - 0.5 µM | 10-30% enhancement of neurite outgrowth. | |
| N4 Neuroblastoma Cells | 0.1 - 0.5 µM | 10-30% enhancement of neurite outgrowth. | |
| Adult Rat Dorsal Root Ganglion Neurons | 0.1 - 0.5 µM | 10-30% enhancement of neurite outgrowth. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the in vitro studies of this compound.
Primary Neuron Culture
Objective: To establish and maintain primary neuronal cultures for subsequent neuroprotection and neurite outgrowth assays.
Protocol:
-
Preparation of Culture Substrate:
-
Coat culture plates or coverslips with 100 µg/mL poly-L-lysine in borate buffer overnight at 37°C.
-
Wash three times with sterile, deionized water and allow to air dry in a sterile hood.
-
-
Tissue Dissociation:
-
Dissect hippocampi or cerebella from embryonic day 18 (E18) rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in a solution of 0.25% trypsin in HBSS for 15 minutes at 37°C.
-
Terminate trypsinization by adding an equal volume of Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating and Maintenance:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 2.5 x 10^5 cells/cm² onto the prepared culture substrates.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Replace half of the culture medium every 3-4 days.
-
Neuroprotection Assay (LDH Release)
Objective: To quantify the protective effect of this compound against glutamate-induced excitotoxicity by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
Protocol:
-
Cell Treatment:
-
Culture primary hippocampal neurons for 7 days in vitro (DIV).
-
For chronic treatment, add this compound (e.g., 0.1 µM) to the culture medium on DIV 1 and DIV 4.
-
For acute treatment, add this compound (e.g., 10 µM) 30 minutes prior to the excitotoxic insult.
-
-
Excitotoxic Insult:
-
Expose the neuronal cultures to 1 mM glutamate in serum-free medium for 16 hours.
-
-
LDH Measurement:
-
Collect the culture supernatant.
-
Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
To determine the maximum LDH release, lyse a set of control wells with 1% Triton X-100.
-
Calculate the percentage of LDH release relative to the maximum release control.
-
Neuronal Viability Assay (MAP2 ELISA)
Objective: To assess neuronal survival by quantifying the levels of microtubule-associated protein 2 (MAP2), a neuron-specific cytoskeletal protein.
Protocol:
-
Cell Lysis:
-
After treatment, wash the neurons with phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing 0.5% Triton X-100 and protease inhibitors.
-
-
ELISA Procedure:
-
Coat a 96-well plate with the cell lysates overnight at 4°C.
-
Block non-specific binding sites with 5% non-fat dry milk in PBS for 1 hour.
-
Incubate with a primary antibody against MAP2 for 2 hours at room temperature.
-
Wash the plate and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Quantify MAP2 levels relative to a standard curve of purified MAP2 protein.
-
Tau Protein Expression Analysis (Western Blot)
Objective: To determine the effect of this compound on the expression levels of tau protein in response to neurotoxic stimuli.
Protocol:
-
Protein Extraction:
-
Lyse the treated cerebellar granule cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against total tau overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control such as β-actin.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound in primary neurons are attributed to its modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.
This compound's neuroprotective mechanism against excitotoxicity.
Experimental workflow for in vitro studies of this compound.
Mechanism of Action Details
This compound is believed to exert its neuroprotective effects through a multi-faceted mechanism:
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Modulation of NMDA Receptor Activity: Chronic treatment with this compound has been shown to reduce the inward current induced by NMDA, suggesting a modulatory effect on the NMDA receptor complex.[2] This action likely contributes to its ability to protect neurons from glutamate-induced excitotoxicity, which is heavily mediated by excessive NMDA receptor activation and subsequent calcium influx.
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Stabilization of the Neuronal Cytoskeleton: this compound has been found to promote the polymerization of tubulin, a key component of microtubules.[3] By stabilizing the microtubule network, this compound may enhance the structural integrity of neurons, making them more resilient to neurotoxic insults. This is consistent with its observed effects on promoting neurite outgrowth.
-
Prevention of Tau Hyperphosphorylation: In response to neurotoxic stimuli, the microtubule-associated protein tau can become hyperphosphorylated, leading to its dissociation from microtubules and the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. This compound has been shown to prevent the injury-mediated increase in tau expression and immunoreactivity, suggesting that it interferes with the signaling pathways that lead to aberrant tau pathology.
Conclusion
The in vitro studies on primary neurons provide compelling evidence for the neuroprotective properties of this compound. Its ability to counteract excitotoxicity, stabilize the neuronal cytoskeleton, and prevent pathological changes in tau protein highlights its potential as a therapeutic agent for neurodegenerative diseases. The detailed experimental protocols and data presented in this guide offer a solid foundation for further research into the molecular mechanisms of this compound and the development of related neuroprotective compounds.
References
- 1. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic this compound treatment of cultured rat cerebellar granule cells reduces N-methyl-D-aspartate-induced inward current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound stabilizes the neuronal cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Sabeluzole: A Neuroprotective Agent with a Potential Role in Mitigating Tau Pathology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sabeluzole, a benzothiazole derivative, has demonstrated neuroprotective properties with a potential role in preventing the upregulation of tau protein associated with neurotoxicity. This technical guide provides an in-depth analysis of the available scientific data on this compound's mechanism of action related to tau pathology. The primary focus is on its ability to prevent the increase in tau expression induced by neurotoxic stimuli, rather than direct inhibition of tau aggregation or hyperphosphorylation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action and experimental workflows. While this compound has shown promise in preclinical studies, further research is required to fully elucidate its mechanism of action, particularly concerning its direct effects on microtubule stability and the specific signaling pathways it modulates.
Introduction
Tau protein, a microtubule-associated protein, plays a crucial role in maintaining the stability of the neuronal cytoskeleton. In several neurodegenerative diseases, collectively known as tauopathies, tau becomes hyperphosphorylated and aggregates to form neurofibrillary tangles (NFTs), a pathological hallmark of diseases like Alzheimer's. This compound has been investigated for its potential to counteract these pathological processes. Preclinical evidence suggests that this compound's primary benefit in the context of tau pathology stems from its neuroprotective effects, which indirectly prevent the overexpression of tau in response to neuronal injury.[1][2]
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from in vitro studies assessing the neuroprotective and tau-modulating effects of this compound.
Table 1: Neuroprotective Effects of this compound
| Parameter | Cell Type | Neurotoxin | This compound Concentration | Effect | Reference |
| IC50 (LDH Release) | Rat Brain Neuronal Cultures | 1 mM Glutamate | 34 ± 13 nM | Inhibition of neurotoxicity | [3] |
| Cell Death Reduction | Cerebellar Granule Cells | 50 µM Glutamate | 50 nM | ~50% reduction in cell death | [1] |
| LDH Release Inhibition | Differentiated SH-SY5Y Cells | 10 µM Doxorubicin | 50 nM | 30% inhibition of LDH release | [1] |
Table 2: Effect of this compound on Tau Expression
| Parameter | Cell Type | Neurotoxin | This compound Concentration | Effect | Reference |
| Tau Immunoreactivity | Differentiated SH-SY5Y Cells | Doxorubicin | 50 nM | 65% decrease in gray intensity (Alz50 antibody) | [1] |
| Tau Protein Levels | Cerebellar Granule Cells | Glutamate | 50 nM | Prevents glutamate-induced increase | [1][2] |
| Tau mRNA Levels | Cerebellar Granule Cells | Glutamate | 50 nM | Prevents glutamate-induced increase | [1][2] |
Experimental Protocols
Cell Culture and Differentiation
3.1.1. Primary Cerebellar Granule Cells
-
Source: Cerebella of 8-day-old Sprague-Dawley rats.[1]
-
Dissociation: Mechanical dissociation in a Krebs-bicarbonate buffer supplemented with glucose.[1]
-
Plating: Cells are plated on poly-L-lysine-coated dishes at a density of 1.5 x 10^6 cells/ml.[1]
-
Culture Medium: Basal Medium Eagle (BME) supplemented with 10% fetal calf serum, 25 mM KCl, 2 mM glutamine, and 100 µg/ml gentamicin.[1]
-
Maintenance: Cytosine arabinoside (10 µM) is added after 24 hours in culture to inhibit the proliferation of non-neuronal cells.[1]
3.1.2. SH-SY5Y Human Neuroblastoma Cells
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Differentiation: Cells are treated with 10 µM retinoic acid in a serum-reduced medium (e.g., 1% FBS) for 7-14 days to induce a neuronal phenotype.[1]
Neurotoxicity and Neuroprotection Assays
3.2.1. Induction of Neurotoxicity
-
Glutamate-induced Excitotoxicity (Cerebellar Granule Cells): After 12 days in vitro (DIV), cultured neurons are exposed to glutamate (e.g., 50 µM) for a specified period (e.g., 15 minutes) in a buffer solution.[1]
-
Doxorubicin-induced Toxicity (SH-SY5Y Cells): Differentiated SH-SY5Y cells are treated with doxorubicin (e.g., 10 µM) for 24 hours.[1]
3.2.2. This compound Treatment
-
For neuroprotection studies, cells are typically pre-treated with this compound (e.g., 50 nM) for a specified duration before the addition of the neurotoxin. In some protocols, repeated treatments are applied during cell differentiation.[1][3]
3.2.3. Assessment of Cell Viability (LDH Assay)
-
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell lysis. Its activity in the medium is proportional to the number of dead cells.
-
Procedure:
-
Collect the culture medium from each well.
-
Centrifuge to remove any detached cells.
-
Transfer the supernatant to a new plate.
-
Add the LDH assay reagent mixture (containing diaphorase, NAD+, and iodotetrazolium chloride).
-
Incubate in the dark at room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of LDH release relative to control (untreated) and maximum LDH release (cells lysed with a detergent).
-
Analysis of Tau Expression
3.3.1. Western Blotting for Tau Protein
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody against tau (e.g., a pan-tau antibody).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
3.3.2. RT-PCR for Tau mRNA
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit.
-
Reverse Transcription: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme.
-
PCR Amplification: The tau cDNA is amplified using specific primers flanking the region of interest. A housekeeping gene (e.g., GAPDH) is also amplified as an internal control.
-
Analysis: The PCR products are separated by agarose gel electrophoresis and visualized with a DNA stain (e.g., ethidium bromide). Band intensities are quantified to determine the relative expression of tau mRNA.
Proposed Mechanism of Action and Experimental Workflows
The precise signaling pathway through which this compound prevents the neurotoxin-induced increase in tau expression has not been fully elucidated. However, based on the available data, a proposed mechanism involves the modulation of intracellular pathways that are activated in response to neuronal injury. This compound does not appear to directly interact with glutamate receptors or significantly alter intracellular calcium levels, suggesting its target is downstream of these initial triggers of excitotoxicity.[1]
Visualizations
Caption: Proposed mechanism of this compound's effect on tau expression.
Caption: General experimental workflow for assessing this compound's effects.
Discussion and Future Directions
The available evidence strongly suggests that this compound's role in preventing tau pathology is primarily a consequence of its neuroprotective activity. By mitigating the cellular stress response to neurotoxins, this compound prevents the downstream upregulation of tau gene and protein expression. This is a significant finding, as elevated tau levels can contribute to cytoskeletal instability and are a precursor to the formation of pathological aggregates.
A key area for future investigation is the potential direct effect of this compound on microtubule dynamics. While some studies propose that this compound stabilizes the neuronal cytoskeleton, there is a lack of direct, quantitative evidence from in vitro microtubule polymerization assays.[4] Such studies would be crucial to determine if this compound has a dual mechanism of action: both preventing tau overexpression and directly reinforcing the microtubule network.
Furthermore, the precise intracellular signaling pathways modulated by this compound remain to be identified. Unraveling these pathways will be essential for a complete understanding of its mechanism of action and for the development of more targeted therapeutic strategies. Future research should focus on investigating the effects of this compound on key signaling cascades known to be involved in both neuroprotection and the regulation of tau expression, such as the PI3K/Akt, MAPK, and CREB pathways.
References
- 1. Priming of cultured neurons with this compound results in long-lasting inhibition of neurotoxin-induced tau expression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unibs.it [iris.unibs.it]
- 3. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound stabilizes the neuronal cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Sabeluzole for Alzheimer's Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabeluzole (R 58735) is a benzothiazole derivative that was investigated in the late 1980s and 1990s for its potential as a treatment for Alzheimer's disease. As a putative cognitive enhancer, its primary mechanism of action was identified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Early research explored its neuroprotective effects and its impact on cognitive function. This technical guide provides a detailed overview of the available preclinical and early clinical data on this compound, focusing on quantitative data, experimental methodologies, and associated signaling pathways.
Core Data Summary
In Vitro Efficacy
This compound demonstrated neuroprotective properties in preclinical cell-based assays. Chronic treatment with this compound was found to protect cultured rat brain neurons from glutamate-induced excitotoxicity.
| Assay | Cell Type | Challenge | Key Parameter | Value | Reference |
| Glutamate-Induced Neurotoxicity | Primary cultures of rat hippocampal neurons | 1 mM Glutamate | IC50 (inhibition of LDH release) | 34 ± 13 nM | [1] |
Pharmacokinetics
Pharmacokinetic studies of this compound were conducted in elderly patients with Alzheimer's disease and in individuals with hepatic dysfunction. These studies provided initial insights into the drug's absorption, distribution, metabolism, and excretion.
Single and Repeated Oral Dosing in Elderly Alzheimer's Patients [2]
| Parameter | Single Dose (10 mg) | Repeated Dose (10 mg b.d.) |
| Tmax (hours) | 1 - 4 | Not Reported |
| Cmax (ng/mL) | 42 | 94 (peak) |
| Cmin (ng/mL) | Not Applicable | 53 (trough) |
| Terminal Half-life (hours) | ~33 | ~33 |
Single Oral Dose (10 mg) in Healthy vs. Hepatically Impaired Subjects [3]
| Parameter | Healthy Volunteers | Severe Hepatic Dysfunction |
| Terminal Half-life (hours) | 17.5 ± 10.2 | 39.3 ± 11.5 |
| AUC (ng·h/mL) | 331 ± 282 | 681 ± 200 |
Experimental Protocols
Glutamate-Induced Neurotoxicity in Rat Hippocampal Neurons[1]
-
Cell Culture: Primary neuronal cultures were derived from the hippocampal formation of 17-day-old rat embryos.
-
Treatment: Cultures were treated chronically with this compound at various concentrations.
-
Induction of Neurotoxicity: On day 7 in culture, neurons were exposed to 1 mM glutamate for 16 hours.
-
Assessment of Neuroprotection:
-
Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium was measured as an indicator of cell death.
-
MAP2 Quantification: The level of microtubule-associated protein 2 (MAP2), a neuronal cytoskeletal protein, was quantified in cell homogenates using an enzyme-linked immunosorbent assay (ELISA) to assess neuronal survival.
-
Pharmacokinetic Study in Elderly Alzheimer's Patients[2]
-
Study Population: Six elderly patients diagnosed with senile dementia of the Alzheimer's type.
-
Dosing Regimen:
-
Single Dose: A single oral dose of 10 mg of this compound.
-
Repeated Dose: 10 mg of this compound administered twice daily (b.d.).
-
-
Sample Collection: Blood samples were collected at various time points after dosing to determine plasma concentrations of this compound.
-
Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated analytical method (details not specified in the abstract).
Clinical Efficacy Trial in Probable Alzheimer's Disease[4]
-
Study Design: A one-year, double-blind, placebo-controlled study.
-
Participants: Patients with a diagnosis of probable Alzheimer's disease.
-
Treatment Arms:
-
This compound 5 mg twice daily
-
This compound 10 mg twice daily
-
Placebo
-
-
Primary Outcome Measure: Cognitive performance was assessed periodically using the Alzheimer's Disease Assessment Scale (ADAS-Cog).
-
Secondary Outcome Measures: Structural brain changes were examined by computerized tomographic (CT) imaging before and after treatment.
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Mechanism of this compound
This compound's primary mechanism of action is believed to be the non-competitive antagonism of the NMDA receptor. Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. By blocking the NMDA receptor, this compound is thought to mitigate these downstream effects. Furthermore, some evidence suggests that this compound's neuroprotective effects may also involve the modulation of nitric oxide (NO) signaling pathways and the prevention of injury-mediated increases in tau protein expression.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates the general workflow for assessing the neuroprotective effects of this compound in a cell-based assay.
Conclusion
Early-stage research on this compound suggested its potential as a neuroprotective agent for Alzheimer's disease, primarily through the antagonism of the NMDA receptor. In vitro studies demonstrated its ability to protect neurons from excitotoxicity at nanomolar concentrations. Early clinical trials showed that this compound was well-tolerated and might have a modest beneficial effect on cognitive decline in Alzheimer's patients. However, the development of this compound for Alzheimer's disease did not progress to later stages, and it is not an approved treatment. The data presented here summarizes the foundational research that was conducted on this compound.
References
- 1. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection of lubeluzole is mediated through the signal transduction pathways of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Sabeluzole Administration Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabeluzole (also known as R 58735) is a benzothiazole derivative with demonstrated neuroprotective and nootropic properties. Its primary mechanism of action is believed to be the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. Dysregulation of this pathway is implicated in various neurological disorders, including Alzheimer's disease and excitotoxic neuronal injury. This compound has been investigated for its potential to mitigate neuronal damage and enhance cognitive function.
These application notes provide a detailed overview of the administration protocols for this compound in preclinical in vivo studies, based on available scientific literature. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of this compound in relevant animal models.
Mechanism of Action
This compound's neuroprotective effects are primarily attributed to its role as an NMDA receptor antagonist. Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium (Ca2+) influx into neurons, triggering a cascade of neurotoxic events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal death. By blocking the NMDA receptor, this compound can attenuate this excitotoxic cascade.
Furthermore, some studies suggest that this compound's neuroprotective actions may also involve the modulation of tau protein expression, a key component of neurofibrillary tangles in Alzheimer's disease.
In Vivo Administration Protocols
The following protocols are derived from published preclinical studies. Researchers should adapt these protocols based on their specific experimental design, animal model, and institutional guidelines.
Animal Models
The majority of published in vivo studies investigating the cognitive-enhancing effects of this compound have utilized rat models.
Administration Route and Dosage
Subcutaneous (SC) injection has been a documented route for this compound administration in rats.
Rat Protocol:
-
Dosage: 5 mg/kg or 25 mg/kg body weight.[1]
-
Administration Schedule: A single injection administered one hour before the acquisition session of a behavioral task has been shown to be effective in preventing amnesic effects.[1] For social recognition tests, a single injection immediately after the first exposure to a juvenile rat has been used.[1]
-
Vehicle: While the specific vehicle was not detailed in the available abstract, common vehicles for subcutaneous administration of small molecules include sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as dimethyl sulfoxide (DMSO) followed by dilution in saline or corn oil. It is crucial to perform vehicle-controlled studies to ensure that the observed effects are due to this compound and not the vehicle.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study evaluating the effects of this compound on habituation and social recognition in rats.
| Animal Model | Administration Route | Dosage (mg/kg) | Key Quantitative Findings | Reference |
| Rat | Subcutaneous (SC) | 5 or 25 | Blocked chlordiazepoxide-induced increases in locomotor and rearing activities in a retention session 72 hours after acquisition. | [1] |
| Rat | Subcutaneous (SC) | 25 | Significantly reduced the time spent in social investigation during a second exposure to the same juvenile rat 120 minutes after the first exposure. | [1] |
Experimental Protocol: Social Recognition Test in Rats
This protocol is based on the methodology described in the study by Lebrun et al. (1991).[1]
Objective: To assess the effect of this compound on short-term social memory in rats.
Materials:
-
Adult male rats
-
Juvenile male rats
-
This compound
-
Vehicle control solution
-
Subcutaneous injection supplies
-
Test arena
Procedure:
-
Habituation: Acclimate the adult rats to the test arena for a specified period before the experiment.
-
First Exposure: Place an adult rat in the test arena with a juvenile rat for a defined period (e.g., 5 minutes).
-
Administration: Immediately after the first exposure, administer this compound (25 mg/kg, SC) or the vehicle control to the adult rat.[1]
-
Inter-exposure Interval: Return the adult rat to its home cage for a 120-minute interval.[1]
-
Second Exposure: Re-expose the adult rat to either the same juvenile rat (familiar) or a novel juvenile rat for the same duration as the first exposure.
-
Data Collection: Record the time the adult rat spends actively investigating the juvenile rat (e.g., sniffing, grooming) during both exposures.
-
Analysis: Compare the investigation time between the first and second exposures for both the this compound-treated and vehicle-treated groups. A significant reduction in investigation time towards the familiar juvenile in the this compound group compared to the control group indicates enhanced social recognition memory.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's neuroprotective mechanism via NMDA receptor antagonism.
Caption: Experimental workflow for the social recognition test in rats.
References
Sabeluzole: Comprehensive Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and experimental use of Sabeluzole, a neuroprotective agent with potential applications in neurodegenerative disease research. The information compiled is intended to guide researchers in accurately preparing this compound for in vitro and in vivo studies.
Physicochemical Properties and Solubility
This compound is a benzothiazole derivative with neuroprotective properties. A summary of its relevant physicochemical data is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆FN₃O₂S | --INVALID-LINK-- |
| Molecular Weight | 415.5 g/mol | --INVALID-LINK-- |
| Solubility in DMSO | 2 mg/mL | --INVALID-LINK-- |
| Storage (Powder) | Room Temperature | --INVALID-LINK-- |
Solution Preparation Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, weigh 4.155 mg of this compound (M.W. = 415.5 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.155 mg of this compound.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
Sterilization (Optional): As DMSO is a strong solvent, filtration of a 100% DMSO stock solution is often not necessary as it is considered self-sterilizing. However, if desired for specific applications, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage of Stock Solution:
-
Store aliquots at -20°C for up to 1 month.[2]
-
For long-term storage, store at -80°C for up to 6 months.[2]
-
Protect from light.[2]
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in cell culture medium to the desired final concentration. To minimize precipitation, it is recommended to perform serial dilutions.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent toxicity to the cells.[3]
-
A vehicle control (cell culture medium with the same final concentration of DMSO) should be included in all experiments.
In Vivo Formulation Preparation
This protocol outlines the preparation of a this compound formulation suitable for in vivo administration, based on a common co-solvent method.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO. For example, prepare a 25 mg/mL solution.
-
Prepare the vehicle solution:
-
In a sterile tube, combine the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, and 5% Tween-80.
-
-
Prepare the final formulation:
-
Slowly add the this compound stock solution (from step 1) to the vehicle solution (from step 2) while vortexing.
-
Add sterile saline to reach the final desired volume and concentration. For example, to prepare a 1 mL working solution, you would add 100 µL of the 25 mg/mL this compound stock in DMSO to 400 µL of PEG300 and 50 µL of Tween-80, mix well, and then add 450 µL of saline. This would result in a final this compound concentration of 2.5 mg/mL.[2]
-
-
Ensure the final solution is clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[2]
-
It is recommended to prepare this formulation fresh on the day of use.
Experimental Protocols
In Vitro Neuroprotection Assay
This experimental workflow is designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Workflow:
-
Cell Culture: Plate primary neurons (e.g., hippocampal or cortical neurons) at an appropriate density in 96-well plates.
-
This compound Pre-treatment: After allowing the neurons to mature, pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a defined duration (e.g., 15-30 minutes). A control group without glutamate exposure should also be included.
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh, conditioned medium.
-
Assessment of Cell Viability: After a recovery period (e.g., 24 hours), assess neuronal viability using a standard method such as the MTT assay, LDH assay, or by counting viable neurons after staining with a live/dead cell stain.
-
Data Analysis: Quantify the percentage of viable neurons in each treatment group and compare the this compound-treated groups to the glutamate-only and vehicle control groups.
Caption: Experimental workflow for in vitro neuroprotection assay.
Mechanism of Action: Signaling Pathways
This compound exerts its neuroprotective effects through multiple mechanisms, primarily centered around the antagonism of the N-methyl-D-aspartate (NMDA) receptor and the stabilization of the neuronal cytoskeleton.
NMDA Receptor Antagonism
Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium (Ca²⁺) influx into neurons, a key event in excitotoxicity and subsequent neuronal cell death.[4][5] this compound acts as an NMDA receptor antagonist, blocking this excessive Ca²⁺ influx and thereby preventing the downstream neurotoxic cascade.
Caption: this compound's antagonism of the NMDA receptor pathway.
Cytoskeletal Stabilization via Tau Protein
In neurodegenerative conditions like Alzheimer's disease, the microtubule-associated protein Tau becomes hyperphosphorylated, causing it to detach from microtubules. This leads to microtubule destabilization and the formation of neurofibrillary tangles, contributing to neuronal dysfunction and death.[6][7] this compound has been shown to prevent the glutamate-induced increase in Tau expression and stabilize the neuronal cytoskeleton. This suggests that this compound may interfere with the pathways leading to Tau hyperphosphorylation, thereby promoting microtubule stability and neuronal health.[6][8]
Caption: Postulated mechanism of this compound on Tau and microtubule stability.
References
- 1. reddit.com [reddit.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hyperphosphorylation of Tau Associates With Changes in Its Function Beyond Microtubule Stability [frontiersin.org]
- 8. Stabilization of Microtubule-Unbound Tau via Tau Phosphorylation at Ser262/356 by Par-1/MARK Contributes to Augmentation of AD-Related Phosphorylation and Aβ42-Induced Tau Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sabeluzole Treatment Regimen for Neurotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabeluzole is a benzothiazole derivative with demonstrated cognitive-enhancing, anti-ischemic, and antiepileptic properties.[1][2] Preclinical studies have highlighted its neuroprotective potential, particularly in models of excitotoxicity and neurodegenerative diseases such as Alzheimer's disease.[1] A key mechanism of this compound's action involves the stabilization of the neuronal cytoskeleton and the prevention of neurotoxin-induced increases in the expression of microtubule-associated protein tau.[1] These application notes provide detailed protocols for utilizing this compound in in vitro neurotoxicity assays to assess its protective effects against various neurotoxic insults.
Data Presentation
The neuroprotective efficacy of this compound has been quantified in several in vitro models. The following tables summarize the key quantitative data from studies assessing its effect on neurotoxin-induced cell death and tau expression.
Table 1: Neuroprotective Effects of this compound Against Glutamate-Induced Neurotoxicity in Primary Rat Hippocampal Neurons
| Treatment Regimen | This compound Concentration | Neurotoxin | Assay | Endpoint | Result | Reference |
| Chronic (days 1 and 4 in culture) | 0.1 µM | 1 mM Glutamate (16h) | LDH Release | Cytotoxicity | No increase in LDH release compared to control. | [2] |
| Chronic (days 1 and 4 in culture) | 0.1 µM | 1 mM Glutamate (16h) | MAP2 Content | Neuronal Viability | MAP2 content not different from control cultures. | [2] |
| Single (between day 1 to 5) | 0.1 µM | 1 mM Glutamate (16h) | LDH Release | Cytotoxicity | 70-80% drop in glutamate-induced LDH release. | [2] |
| Acute | 10 µM | 1 mM Glutamate (16h) | LDH Release | Cytotoxicity | 40% drop in released LDH induced by glutamate. | [2] |
| Chronic | 34 ± 13 nM (IC50) | 1 mM Glutamate | LDH Release | Cytotoxicity | 50% inhibition of glutamate-induced LDH release. | [2] |
Table 2: Neuroprotective Effects of this compound in Other Neurotoxicity Models
| Cell Type | Treatment Regimen | This compound Concentration | Neurotoxin | Assay | Endpoint | Result | Reference |
| Primary Rat Cerebellar Granule Cells | Repeated (during development) | Nanomolar concentrations | Glutamate | Cell Viability | Increased resistance to glutamate-induced excitotoxicity. | [1] | |
| Differentiated SH-SY5Y Human Neuroblastoma Cells | Pre-treatment | Not specified | Doxorubicin | Tau Immunoreactivity & Cell Death | Prevention of doxorubicin-induced increase in tau and cell death. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the neuroprotective effects of this compound.
Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Neurons
This protocol outlines the procedure for chronic and acute this compound treatment to protect primary rat hippocampal or cerebellar granule neurons from glutamate-induced neurotoxicity.
1. Materials:
-
This compound (stock solution in DMSO)
-
Primary rat hippocampal or cerebellar granule neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
L-glutamic acid
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
MAP2 ELISA kit
-
Plate reader
2. Primary Neuron Culture:
-
Isolate hippocampal or cerebellar granule neurons from E17-E18 rat embryos.
-
Plate the neurons on poly-D-lysine coated 96-well plates at a suitable density.
-
Culture the neurons in Neurobasal medium supplemented with B-27 and GlutaMAX at 37°C in a humidified 5% CO2 incubator.
3. This compound Treatment Regimens:
-
Chronic Treatment:
-
On day 1 and day 4 in vitro (DIV 1 and DIV 4), add this compound to the culture medium to a final concentration of 0.1 µM.
-
-
Acute Treatment:
-
On DIV 7, add this compound to the culture medium to a final concentration of 10 µM, 30 minutes prior to glutamate exposure.
-
4. Induction of Neurotoxicity:
-
On DIV 7, expose the neurons to 1 mM L-glutamic acid for 16 hours.
5. Assessment of Neuroprotection:
-
LDH Release Assay (Cytotoxicity):
-
After the 16-hour glutamate exposure, collect the culture supernatant.
-
Measure LDH activity in the supernatant using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Calculate the percentage of LDH release relative to control (untreated, non-lesioned) and maximum LDH release (lysed cells) controls.
-
-
MAP2 ELISA (Neuronal Viability):
-
After the 16-hour glutamate exposure, wash the cells with PBS.
-
Lyse the cells and prepare cell homogenates.
-
Quantify the MAP2 content in the cell homogenates using a MAP2 ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Evaluation of this compound's Effect on Neurotoxin-Induced Tau Expression
This protocol describes the use of Western blotting to measure the effect of this compound on the expression of tau protein in response to a neurotoxic challenge in primary neurons or differentiated SH-SY5Y cells.
1. Materials:
-
This compound (stock solution in DMSO)
-
Primary rat cerebellar granule neurons or SH-SY5Y human neuroblastoma cells
-
Appropriate cell culture medium and supplements
-
Retinoic acid (for SH-SY5Y differentiation)
-
L-glutamic acid or Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-tau, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2. Cell Culture and Differentiation (SH-SY5Y):
-
Culture SH-SY5Y cells in appropriate medium.
-
To differentiate, treat the cells with retinoic acid for 5-7 days.
-
For primary neurons, follow the culture protocol described in Protocol 1.
3. This compound Treatment and Neurotoxin Exposure:
-
For primary neurons, treat with nanomolar concentrations of this compound during development (e.g., on DIV 5 and DIV 8). On DIV 12, expose to glutamate.
-
For differentiated SH-SY5Y cells, pre-treat with this compound for a specified period before exposing them to doxorubicin.
4. Western Blotting:
-
After treatment and neurotoxin exposure, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary anti-tau and anti-β-actin antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the tau protein levels to the β-actin loading control.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Experimental Workflows
Caption: General experimental workflow for this compound neurotoxicity assays.
Caption: Step-by-step workflow for Western blot analysis of tau protein expression.
References
Application Notes and Protocols for Combining Sabeluzole with Other Compounds in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the effects of combining sabeluzole with other compounds in both in vivo and in vitro experimental models relevant to neuroprotection and cognitive enhancement.
Introduction to this compound Combination Studies
This compound is a benzothiazole derivative with neuroprotective properties, showing potential for the treatment of neurodegenerative disorders such as Alzheimer's disease.[1] Its mechanisms of action are thought to involve the modulation of N-methyl-D-aspartate (NMDA) receptor function and protection against glutamate-induced excitotoxicity.[2][3] Combining this compound with other neuroactive compounds can be a strategic approach to enhance therapeutic efficacy, broaden the spectrum of activity, or elucidate its mechanisms of action. The following protocols provide frameworks for testing this compound in combination with other agents in preclinical models.
In Vivo Protocol: Assessing this compound's Reversal of Drug-Induced Amnesia in a Rat Habituation Model
This protocol is adapted from a study investigating the interaction between this compound and the benzodiazepine chlordiazepoxide, which is known to impair memory.[4][5]
Objective: To determine if this compound can prevent the amnesic effects of chlordiazepoxide on habituation in rats.
Materials and Methods:
-
Animals: Adult male rats (specific strain, e.g., Wistar).
-
Compounds: this compound, Chlordiazepoxide, vehicle (e.g., saline).
-
Apparatus: Open field arena.
Experimental Workflow:
Caption: Workflow for the in vivo habituation experiment.
Detailed Protocol:
-
Acclimation: Acclimate rats to the experimental room and handling for several days before the experiment.
-
Drug Administration (Acquisition):
-
Administer this compound subcutaneously (SC) at doses of 5 or 25 mg/kg, or an equivalent volume of vehicle.
-
One hour after this compound administration, place the rat in the open field arena for the acquisition session (e.g., 10 minutes).
-
Immediately following the acquisition session, administer chlordiazepoxide (20 mg/kg, SC) or vehicle.
-
-
Retention Testing:
-
72 hours after the acquisition session, place the rat back into the same open field arena for the retention session.
-
Record locomotor and rearing activities for a set duration (e.g., 10 minutes).
-
-
Data Analysis:
-
Quantify locomotor and rearing activity for both acquisition and retention sessions.
-
Compare the activity levels between the different treatment groups (Vehicle, this compound only, Chlordiazepoxide only, this compound + Chlordiazepoxide). A lack of decrease in activity from acquisition to retention in the chlordiazepoxide group indicates amnesia. A prevention of this effect by this compound suggests a memory-enhancing property.
-
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg, SC) | Locomotor Activity (Retention) | Rearing Activity (Retention) |
| Vehicle | - | Baseline | Baseline |
| Chlordiazepoxide | 20 | Increased (impaired habituation) | Increased (impaired habituation) |
| This compound | 5 or 25 | Baseline | Baseline |
| This compound + Chlordiazepoxide | 5 or 25 + 20 | Reduced vs. Chlordiazepoxide alone | Reduced vs. Chlordiazepoxide alone |
In Vitro Protocol: Neuroprotection Against Glutamate Excitotoxicity
This protocol describes a general method to assess the neuroprotective effects of this compound in combination with another compound against glutamate-induced cell death in primary neuronal cultures.
Objective: To determine if this compound, alone or in combination with another neuroprotective agent (e.g., an antioxidant or another NMDA receptor modulator), can protect neurons from glutamate-induced excitotoxicity.
Materials and Methods:
-
Cell Culture: Primary cortical or hippocampal neurons from embryonic rats or mice.
-
Compounds: this compound, Compound X (e.g., a specific NMDA receptor antagonist or an antioxidant), Glutamate, vehicle (e.g., DMSO).
-
Assays: Lactate dehydrogenase (LDH) assay for cytotoxicity, cell viability assays (e.g., MTT or Calcein-AM/Ethidium Homodimer-1).
Experimental Workflow:
Caption: Workflow for the in vitro neuroprotection experiment.
Detailed Protocol:
-
Cell Culture: Plate primary neurons at an appropriate density in multi-well plates and culture for 7-10 days to allow for maturation.
-
Pre-treatment:
-
Prepare solutions of this compound and Compound X at various concentrations.
-
Pre-treat the neuronal cultures with this compound alone, Compound X alone, or a combination of both for a specified duration (e.g., 24 hours). Include a vehicle control group.
-
-
Glutamate Insult:
-
After the pre-treatment period, add glutamate to the culture medium at a final concentration known to induce excitotoxicity (e.g., 100 µM - 1 mM).
-
Incubate the cells with glutamate for 16-24 hours.
-
-
Assessment of Neuroprotection:
-
LDH Assay: Collect the culture supernatant and measure LDH release as an indicator of cell death.
-
Cell Viability Assay: Use an MTT assay or live/dead cell staining to quantify the percentage of viable cells.
-
-
Data Analysis:
-
Normalize LDH release and cell viability data to the vehicle-treated, non-glutamate control.
-
Compare the protective effects of this compound, Compound X, and their combination against the glutamate-only control.
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Concentration | % Cell Viability (vs. Control) | % LDH Release (vs. Max) |
| Vehicle (no glutamate) | - | 100% | 0% |
| Glutamate alone | 1 mM | 45% | 100% |
| This compound | 10 µM | 65% | 60% |
| Compound X | 5 µM | 60% | 65% |
| This compound + Compound X | 10 µM + 5 µM | 85% | 25% |
Signaling Pathway: Proposed Mechanism of Action for a Related Compound, Lubeluzole
While the precise signaling pathway for this compound in combination therapies is not fully elucidated, studies on the related compound lubeluzole suggest a mechanism involving the nitric oxide (NO) pathway.[2][6] Lubeluzole has been shown to protect neurons by interfering with the glutamate-activated nitric oxide synthase (NOS) pathway.
Caption: Proposed inhibitory effect on the Glutamate-NO pathway.
This diagram illustrates that excessive glutamate leads to NMDA receptor activation, calcium influx, and subsequent activation of neuronal nitric oxide synthase (nNOS). The resulting increase in nitric oxide and cGMP can contribute to neurotoxicity. A compound like lubeluzole (and potentially this compound) may exert its neuroprotective effects by inhibiting this pathway, possibly at the level of nNOS activation or expression.
Concluding Remarks for Researchers
The provided protocols offer a starting point for investigating the combination of this compound with other compounds. It is crucial to perform dose-response studies for each compound individually before testing them in combination to identify optimal concentrations and potential synergistic, additive, or antagonistic effects. The choice of the second compound should be based on a clear scientific rationale, targeting complementary or related pathways to achieve a desired therapeutic outcome. These experimental frameworks can be adapted to various research questions in the field of neuropharmacology and drug development for neurodegenerative diseases.
References
- 1. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection of lubeluzole is mediated through the signal transduction pathways of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic this compound treatment of cultured rat cerebellar granule cells reduces N-methyl-D-aspartate-induced inward current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound improves social recognition and antagonizes chlordiazepoxide's effect on habituation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lubeluzole, a novel long-term neuroprotectant, inhibits the glutamate-activated nitric oxide synthase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-term Sabeluzole Treatment in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term effects of Sabeluzole treatment on cultured neurons, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective and neurogenic properties of this compound.
Summary of this compound's Long-Term Effects
This compound is a cognitive enhancer that has demonstrated significant neuroprotective properties in long-term neuronal culture studies. Chronic administration of this compound has been shown to protect neurons from excitotoxic insults, prevent pathological changes in the microtubule-associated protein tau, and promote neurite outgrowth. These effects suggest its potential as a therapeutic agent for neurodegenerative diseases.
Data Presentation
The following tables summarize the key quantitative findings from studies on long-term this compound treatment in cultured neurons.
Table 1: Neuroprotective Effects of this compound Against Glutamate-Induced Excitotoxicity
| Treatment Condition | Endpoint Assessed | Result |
| Chronic (0.1 µM on days 1 & 4) + 1 mM Glutamate (16 hrs) | LDH Release | No significant increase compared to control.[1] |
| Chronic (0.1 µM on days 1 & 4) + 1 mM Glutamate (16 hrs) | Cellular MAP2 Content | No significant change compared to control.[1] |
| Single (0.1 µM between days 1-5) + 1 mM Glutamate (16 hrs) | LDH Release | 70-80% reduction in glutamate-induced LDH release.[1] |
| Acute (10 µM) + 1 mM Glutamate (16 hrs) | LDH Release | 40% reduction in glutamate-induced LDH release.[1] |
| Chronic this compound + 1 mM Glutamate | IC50 for LDH Inhibition | 34 +/- 13 nM.[1] |
Table 2: Effect of this compound on Neurite Outgrowth and NMDA Receptor Function
| Treatment Condition | Cell Type | Endpoint Assessed | Result |
| Optimal (0.1 µM - 0.5 µM) this compound | Rat Hippocampal Neurons, N4 Neuroblastoma, Adult Rat DRG | Neurite Outgrowth | 10-30% enhancement.[2] |
| Chronic (7 days) this compound | Rat Cerebellar Granule Cells | NMDA-Induced Inward Current | Selective reduction.[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for this compound's neuroprotective effects and a typical experimental workflow for its evaluation.
References
- 1. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound accelerates neurite outgrowth in different neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic this compound treatment of cultured rat cerebellar granule cells reduces N-methyl-D-aspartate-induced inward current - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sabeluzole Neuroprotection Experiments: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding experiments where sabeluzole has not demonstrated its expected neuroprotective effects.
Troubleshooting Guide: Investigating Discrepancies in this compound Efficacy
Researchers may encounter variability in the neuroprotective effects of this compound. This guide provides a structured approach to troubleshoot and identify potential sources of these discrepancies.
| Potential Issue | Recommended Action | Rationale |
| Inadequate Pre-treatment/Incubation Time | Review and optimize the duration of this compound pre-treatment before inducing neurotoxicity. In preclinical models, chronic exposure has shown more robust protection than acute treatment.[1] | This compound's protective effects may require sufficient time to modulate cellular pathways involved in neuroprotection. |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific experimental model. Preclinical studies have shown efficacy in the nanomolar to low micromolar range. | The neuroprotective effects of this compound are concentration-dependent. Both insufficient and excessive concentrations might lead to a lack of efficacy. |
| Inappropriate Neurotoxicity Model | Ensure the chosen neurotoxicity model is relevant to this compound's proposed mechanism of action (i.e., glutamate excitotoxicity).[1] | This compound's primary mechanism is believed to be the antagonism of NMDA receptor-mediated excitotoxicity. Its effects may be less pronounced in models of neurodegeneration driven by other pathways. |
| Cell Line/Primary Neuron Variability | Use well-characterized cell lines or primary neurons from a consistent source and passage number. | Different neuronal cell types can exhibit varying sensitivities to excitotoxic insults and neuroprotective agents. |
| Assay Sensitivity and Timing | Validate the sensitivity of your cell viability and neuroprotection assays (e.g., LDH, MAP2). Ensure the assay is performed at an appropriate time point post-insult to capture the full extent of neuronal damage and any potential protective effects. | The kinetics of cell death can vary depending on the neurotoxic stimulus. Assaying too early or too late may lead to inaccurate conclusions. |
| Clinical Trial Endpoint Selection | In clinical settings, the choice of endpoints is critical. While cognitive scores like the ADAS-Cog may show modest benefits, more direct measures of neurodegeneration, such as structural brain changes, may not be significantly affected.[2] | The discrepancy between cognitive and structural outcomes was a potential factor in the eventual discontinuation of this compound's development for Alzheimer's disease. |
Frequently Asked Questions (FAQs)
Q1: Why was this compound's development for Alzheimer's disease discontinued despite some positive preclinical and early clinical findings?
A: While preclinical studies demonstrated neuroprotective effects against glutamate-induced excitotoxicity and early clinical trials suggested a potential to slow cognitive decline in Alzheimer's disease patients, the overall evidence was likely not robust enough to warrant continued development.[1][2] A key factor may have been the lack of significant effects on structural brain changes in clinical trials, suggesting that the observed cognitive benefits might not be indicative of a true disease-modifying effect.[2] The development of drugs for Alzheimer's disease is challenging, with many compounds failing in late-stage trials despite promising early results. This compound's global R&D status is now listed as "Discontinued".
Q2: What is the proposed mechanism of action for this compound's neuroprotective effects?
A: this compound is believed to exert its neuroprotective effects primarily by acting as a glutamate receptor antagonist, specifically targeting the N-methyl-D-aspartate (NMDA) receptor. By blocking the NMDA receptor, this compound can prevent the excessive influx of calcium ions into neurons that is triggered by high levels of glutamate, a key event in the excitotoxic cascade that leads to neuronal cell death.
Q3: What were the key findings from the clinical trial of this compound in Alzheimer's disease patients?
A: A one-year, double-blind, placebo-controlled study investigated this compound (5 mg or 10 mg twice daily) in patients with probable Alzheimer's disease. The key findings are summarized in the table below.[2]
| Outcome Measure | This compound Group | Placebo Group | Key Observation |
| Cognitive Performance (ADAS-Cog) | Greater stability in some cognitive measures | Less stability | This compound may have a modest effect on slowing cognitive deterioration. |
| Structural Brain Changes (CT scans) | No significant changes from baseline | No significant changes from baseline | No significant neuroprotective effect on a structural level was observed. |
Q4: Are there alternative explanations for the failure of this compound to show robust neuroprotective effects in clinical trials?
A: The failure of many Alzheimer's disease drug candidates, including those targeting the glutamatergic system, is a complex issue. Potential contributing factors beyond the drug's specific efficacy include:
-
Disease Stage: Treatment may have been initiated too late in the disease process, when significant and irreversible neuronal damage had already occurred.
-
Pathophysiological Complexity: Alzheimer's disease is a multifaceted disorder involving more than just excitotoxicity. A single-target drug may not be sufficient to halt disease progression.
-
Clinical Trial Design: The sensitivity of clinical trial endpoints to detect subtle but meaningful changes can be a limiting factor.
Detailed Experimental Protocols
Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures
This protocol is based on methodologies used in preclinical studies of this compound.[1]
-
Cell Culture:
-
Isolate hippocampal neurons from 17-day-old rat embryos.
-
Plate neurons on poly-L-lysine coated 96-well plates at a density of 5 x 10^4 cells/well.
-
Culture neurons in Neurobasal medium supplemented with B27 and L-glutamine for 7 days in vitro (DIV).
-
-
This compound Treatment:
-
On DIV 1 and DIV 4, treat the neuronal cultures with this compound at the desired concentrations (e.g., 0.1 µM for chronic treatment). A vehicle control (e.g., DMSO) should be included.
-
-
Induction of Excitotoxicity:
-
On DIV 7, expose the neuronal cultures to 1 mM glutamate for 16 hours to induce excitotoxicity.
-
-
Assessment of Neuroprotection:
-
Following the glutamate incubation, collect the culture supernatant for the Lactate Dehydrogenase (LDH) assay and lyse the remaining cells for the Microtubule-Associated Protein 2 (MAP2) ELISA.
-
Lactate Dehydrogenase (LDH) Assay for Cell Death
-
Sample Collection: Collect the culture supernatant from the glutamate-induced excitotoxicity assay.
-
LDH Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, and iodotetrazolium chloride) to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. Increased absorbance correlates with increased LDH release and, therefore, increased cell death.
Microtubule-Associated Protein 2 (MAP2) ELISA for Neuronal Survival
-
Cell Lysis: After collecting the supernatant for the LDH assay, lyse the remaining neurons in the wells with a lysis buffer containing a protease inhibitor cocktail.
-
ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for MAP2.
-
Add the cell lysates to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add the enzyme substrate and measure the resulting colorimetric change using a microplate reader. A decrease in MAP2 levels indicates neuronal damage and death.
-
Visualizations
Caption: Proposed signaling pathway of this compound in preventing glutamate-induced excitotoxicity.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
References
Optimizing Sabeluzole Dosage for Rodent Models: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Sabeluzole in rodent models, this technical support center provides a comprehensive guide to dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a neuroprotective agent that has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's. Its primary mechanism of action is as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] By modulating the activity of NMDA receptors, this compound can protect neurons from excitotoxicity, a process implicated in various neurological disorders.[2] Additionally, studies suggest that this compound's neuroprotective effects may also be linked to its ability to prevent the injury-induced increase of tau protein expression.[3]
Q2: What is a recommended starting dose for this compound in rats for cognitive enhancement studies?
A2: Based on published preclinical studies, subcutaneous (SC) administration of this compound at doses of 5 mg/kg and 25 mg/kg has been shown to improve social recognition memory in rats.[4] For initial studies, a dose within this range is a reasonable starting point.
Q3: What is a suggested dosage range for neuroprotection studies in rodents?
A3: While specific in vivo neuroprotection studies with this compound detailing dosage are limited, in vitro studies have demonstrated neuroprotective effects at nanomolar to micromolar concentrations in cultured rat neurons.[2] Chronic treatment with 0.1 µM this compound protected cultured rat brain neurons from excitotoxicity.[2] Translating this to an in vivo dose requires careful consideration of the drug's pharmacokinetic and pharmacodynamic properties. As a starting point, researchers could consider a dose range similar to that used in cognitive studies (5-25 mg/kg) and adjust based on efficacy and tolerability in their specific model.
Q4: What is the known pharmacokinetic profile of this compound in rodents?
A4: There is limited publicly available pharmacokinetic data for this compound specifically in rodent models. Human studies have shown a terminal half-life of approximately 33 hours after a single oral dose.[5] However, it is important to note that pharmacokinetic parameters can vary significantly between species. The oral bioavailability of many drugs is often lower in rats compared to humans.
Q5: What are suitable vehicles for administering this compound to rodents?
A5: this compound is a hydrophobic compound. For subcutaneous or intraperitoneal injections, it will likely require a vehicle that can solubilize it. Common vehicles for hydrophobic compounds in preclinical studies include:
-
A solution of Dimethyl sulfoxide (DMSO) and saline: DMSO is a powerful solvent, but it is important to use the lowest effective concentration and to be aware of its potential physiological effects.
-
A mixture of PEG 400 and water or saline: Polyethylene glycol (PEG) is a commonly used vehicle for poorly water-soluble compounds.
-
Cremophor EL or Tween 80 in saline: These are non-ionic surfactants that can aid in the solubilization of hydrophobic drugs.
It is crucial to perform small-scale solubility and stability tests with your chosen vehicle before preparing a large batch for your study. Always include a vehicle-only control group in your experiments.
Troubleshooting Guides
Issue 1: Precipitation of this compound in solution.
-
Question: I dissolved this compound in my vehicle, but it precipitated out over time or when diluted. What should I do?
-
Answer:
-
Increase the concentration of the co-solvent: If you are using a co-solvent system like DMSO/saline, try increasing the proportion of DMSO. However, be mindful of the potential toxicity of DMSO at higher concentrations.
-
Try a different vehicle: Experiment with other vehicles such as PEG 400, Cremophor EL, or Tween 80.
-
Sonication: Gently sonicating the solution during preparation can help to dissolve the compound and create a more stable formulation.
-
Prepare fresh solutions: Due to potential stability issues, it is recommended to prepare this compound solutions fresh on the day of use.
-
Check the pH of the solution: The solubility of some compounds is pH-dependent. Ensure the pH of your final formulation is within a physiologically acceptable range.
-
Issue 2: Leakage of the injected solution after subcutaneous administration.
-
Question: After a subcutaneous injection in a mouse or rat, some of the this compound solution leaked back out of the injection site. How can I prevent this?
-
Answer:
-
Proper injection technique: Ensure you are creating a proper "tent" of the skin and inserting the needle at the base of the tent, parallel to the body.[6]
-
Needle gauge: Use an appropriately sized needle. A 25-27 gauge needle is generally suitable for subcutaneous injections in mice and rats.[1]
-
Injection volume: Do not exceed the recommended maximum injection volume for the site. For mice, this is typically around 100-200 µL per site.
-
Slow injection rate: Inject the solution slowly and steadily to allow the tissue to accommodate the volume.
-
Withdrawal technique: After injecting, pause for a moment before withdrawing the needle. You can also try twisting the needle 90 degrees before withdrawal to help close the injection tract.
-
Apply gentle pressure: After withdrawing the needle, apply gentle pressure to the injection site with a sterile gauze pad for a few seconds.[1]
-
Issue 3: High variability in experimental results.
-
Question: I am seeing a lot of variability in the behavioral or physiological responses to this compound in my rodent cohort. What could be the cause?
-
Answer:
-
Inconsistent dosing: Ensure accurate and consistent dosing for each animal. This includes precise preparation of the drug solution and accurate administration of the correct volume based on the animal's body weight.
-
Vehicle effects: The vehicle itself can sometimes have physiological effects. Always include a vehicle-only control group to account for this.
-
Stress during handling and injection: Stress can significantly impact many physiological and behavioral measures. Acclimatize the animals to handling and the injection procedure before the start of the experiment.
-
Pharmacokinetic variability: Individual differences in drug absorption, distribution, metabolism, and excretion can lead to variable responses. While difficult to control, being aware of this potential variability is important for data interpretation.
-
Environmental factors: Ensure that all animals are housed under identical and stable environmental conditions (e.g., light-dark cycle, temperature, noise levels).
-
Quantitative Data Summary
| Parameter | Species | Dosage | Route of Administration | Observed Effect | Reference |
| Cognitive Enhancement | Rat | 5 mg/kg | Subcutaneous (SC) | Improved social recognition memory | [4] |
| Rat | 25 mg/kg | Subcutaneous (SC) | Improved social recognition memory | [4] | |
| Neuroprotection (in vitro) | Rat (cultured neurons) | 0.1 µM (chronic) | - | Protection against glutamate-induced excitotoxicity | [2] |
| Rat (cultured neurons) | 10 µM (acute) | - | 40% reduction in glutamate-induced LDH release | [2] | |
| Pharmacokinetics (Human) | Human | 10 mg (single dose) | Oral | Tmax: 1-4 hours | [5] |
| Human | 10 mg (single dose) | Oral | Terminal half-life: ~33 hours | [5] |
Experimental Protocols
Social Recognition Test in Rats
This protocol is adapted from published studies and is designed to assess short-term social memory.[4]
Materials:
-
Adult male rats (subject animals)
-
Juvenile male rats (stimulus animals), unfamiliar to the adult subjects
-
Testing arena (e.g., a clean, empty cage)
-
This compound solution and vehicle
-
Syringes and needles for administration
-
Timer
-
Video recording equipment (optional, but recommended for accurate scoring)
Procedure:
-
Acclimation: Acclimate the adult rats to the testing room and handling for at least 3 days prior to the experiment.
-
Habituation: On the day of the test, habituate each adult rat to the testing arena for 10 minutes.
-
Administration: Administer this compound or vehicle to the adult rats at the predetermined dose and route (e.g., 5 or 25 mg/kg, SC). The timing of administration relative to the test will depend on the expected Tmax of the drug. A 60-minute pre-treatment time has been used in previous studies.[4]
-
First Exposure (T1): Place a juvenile rat into the home cage of an adult rat for a 4-minute interaction period. Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming).
-
Inter-exposure Interval: Remove the juvenile rat. The duration of this interval determines the memory load. A 120-minute interval has been used in this compound studies.[4]
-
Second Exposure (T2):
-
Familiar Juvenile: Re-introduce the same juvenile rat from T1 into the adult's cage for a 4-minute period. Record the investigation time. A decrease in investigation time from T1 to T2 indicates memory of the juvenile.
-
Novel Juvenile: Alternatively, introduce a novel, unfamiliar juvenile rat. A similar level of investigation time compared to T1 is expected.
-
-
Data Analysis: Compare the investigation times between T1 and T2 for each treatment group. A significant reduction in investigation time for the familiar juvenile in the this compound-treated group compared to the vehicle group indicates enhanced social memory.
Visualizations
Caption: Experimental workflow for this compound administration and evaluation in rodent models.
Caption: Simplified signaling pathway of this compound's neuroprotective action via NMDA receptor antagonism.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound improves social recognition and antagonizes chlordiazepoxide's effect on habituation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-dose and steady-state pharmacokinetics of this compound in senile dementia of Alzheimer type patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urmc.rochester.edu [urmc.rochester.edu]
Cell viability issues with high concentrations of Sabeluzole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of Sabeluzole.
Frequently Asked Questions (FAQs)
Q1: My cell viability is unexpectedly low when using high concentrations of this compound. Isn't it supposed to be neuroprotective?
A1: this compound is indeed known for its neuroprotective effects, which are typically observed at nanomolar to low micromolar concentrations.[1][2] These effects are primarily attributed to its action as an N-methyl-D-aspartate (NMDA) receptor antagonist, protecting neurons from excitotoxicity.[2] However, like many pharmacological agents, high concentrations can lead to off-target effects or overwhelm cellular defense mechanisms, resulting in cytotoxicity. It is crucial to determine the optimal concentration range for your specific cell type and experimental conditions.
Q2: What are the potential mechanisms behind the cytotoxic effects of high concentrations of this compound?
A2: While specific studies on this compound's high-concentration toxicity are limited, several mechanisms could be at play, based on the pharmacology of NMDA receptor antagonists and general principles of drug-induced cytotoxicity:
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Off-Target Effects: At high concentrations, this compound may interact with other receptors or cellular targets beyond the NMDA receptor, leading to unintended and potentially toxic consequences. Some NMDA receptor antagonists are known to interact with other neurotransmitter systems.[3]
-
Mitochondrial Dysfunction: A number of drugs, including some anticonvulsants and neuropsychiatric medications, can impair mitochondrial function.[4][5][6] This can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptotic pathways.
-
Induction of Oxidative Stress: Disruption of cellular homeostasis by high drug concentrations can lead to an imbalance between the production of ROS and the cell's antioxidant capacity, resulting in oxidative stress.[7][8] Oxidative stress can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.[9][10]
Q3: How can I determine if my observations of low cell viability are due to true cytotoxicity or an artifact of the assay itself?
A3: This is a critical question in any cytotoxicity study. It is advisable to use at least two different viability assays that measure distinct cellular parameters. For example, you could combine a metabolic assay (like MTT or WST-1) with a membrane integrity assay (like LDH release or a dye exclusion assay). If both assays show a dose-dependent decrease in viability, it is more likely to be a true cytotoxic effect. Also, microscopic examination of the cells for morphological changes consistent with cell death (e.g., rounding, detachment, membrane blebbing) is essential.
Troubleshooting Guides
Issue 1: Decreased Cell Viability Observed with High Concentrations of this compound in a Metabolic Assay (e.g., MTT, WST-1)
| Possible Cause | Troubleshooting Steps |
| True Cytotoxicity | 1. Confirm with a secondary assay: Use a membrane integrity assay (e.g., LDH release or Trypan Blue exclusion) to verify cell death. 2. Dose-response curve: Perform a detailed dose-response experiment to determine the IC50 value for cytotoxicity. 3. Time-course experiment: Assess cell viability at different time points to understand the kinetics of the cytotoxic effect. |
| Assay Interference | 1. Compound-assay interaction: Test if this compound directly reacts with the assay reagents in a cell-free system. 2. Microscopic examination: Visually inspect the cells for signs of distress or death. If cells appear healthy, the issue may be with the assay chemistry. |
| Precipitation of this compound | 1. Solubility check: Visually inspect the culture medium for any signs of compound precipitation at high concentrations. 2. Solubilizing agent: If solubility is an issue, consider using a different solvent or a lower concentration of a solubilizing agent like DMSO. Ensure the solvent concentration is not toxic to the cells. |
Issue 2: Inconsistent or High Variability in Cell Viability Results
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | 1. Cell counting: Ensure accurate cell counting before seeding. 2. Homogeneous cell suspension: Gently mix the cell suspension before and during plating to prevent cell clumping and ensure even distribution. |
| Edge Effects in Multi-well Plates | 1. Plate layout: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. 2. Humidified incubator: Ensure the incubator has adequate humidity to minimize evaporation. |
| Pipetting Errors | 1. Calibrated pipettes: Use properly calibrated pipettes. 2. Consistent technique: Use a consistent pipetting technique to minimize variability in reagent and compound addition. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[11]
Materials:
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Cells in culture
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This compound stock solution
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96-well cell culture plates
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Complete culture medium
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Assessment of Membrane Integrity using the Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells in culture treated with this compound (as in the MTT assay)
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions to set up the LDH reaction in a new 96-well plate using the collected supernatants.
-
Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent to achieve maximum LDH release).
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the cytotoxic IC50 values of this compound across various cell lines. Researchers are encouraged to perform their own dose-response studies to determine the cytotoxic concentrations for their specific experimental systems.
One study noted that acute treatment of neuronal cultures with 10 µM this compound resulted in a 40% decrease in glutamate-induced LDH release, indicating a protective effect at this concentration.[2] Another study showed neuroprotection in the nanomolar range.[1] These findings suggest that cytotoxic effects are likely to occur at concentrations significantly higher than those used to demonstrate neuroprotection.
| Parameter | This compound Concentration | Cell Type | Effect | Reference |
| Neuroprotection | 0.1 µM (chronic) | Rat brain neurons | Protection against glutamate-induced toxicity | [2] |
| Neuroprotection | 10 µM (acute) | Rat brain neurons | 40% reduction in glutamate-induced LDH release | [2] |
| Neuroprotection | Nanomolar range | Primary cerebellar granule cells | Resistance to glutamate-induced excitotoxicity | [1] |
Visualizations
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
Caption: Potential mechanisms of high-concentration this compound cytotoxicity.
References
- 1. Priming of cultured neurons with this compound results in long-lasting inhibition of neurotoxin-induced tau expression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mitochondrial toxicity of antiepileptic drugs and their tolerability in mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Toxicity of Antiepileptic Drugs to Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Targeting oxidative stress improves disease outcomes in a rat model of acquired epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Sabeluzole Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Sabeluzole in various cell line experiments. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as R-58,735) is a neuroprotective and nootropic agent. Its primary mechanism of action is as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Additionally, it has been shown to exert its neuroprotective effects by stabilizing the neuronal cytoskeleton, specifically by increasing the fraction of polymerized tubulin.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated effects in a variety of neuronal cell lines, including:
-
Rat hippocampal neurons[3]
-
N4 neuroblastoma cells[3]
-
Adult rat dorsal root ganglion cultures[3]
-
Rat cerebellar granule cells[1]
-
Human TR14 neuroblastoma cells
-
Human SH-SY5Y neuroblastoma cells[1]
Q3: What are the typical effective concentrations of this compound?
A3: The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. For promoting neurite outgrowth, optimal concentrations are reported to be between 0.1 µM and 0.5 µM.[3] For neuroprotection against glutamate-induced excitotoxicity in rat brain neuronal cultures, chronic treatment with 0.1 µM has been shown to be effective, with a calculated IC50 value of 34 ± 13 nM for the inhibition of LDH release.[3]
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (generally below 0.1%). Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on neurite outgrowth. | 1. Suboptimal concentration. 2. Insufficient incubation time. 3. Cell line not responsive. 4. This compound degradation. | 1. Perform a dose-response experiment with concentrations ranging from 10 nM to 10 µM to determine the optimal concentration for your specific cell line. 2. Increase the incubation time. Effects on neurite elongation are markedly enhanced within the first 24-48 hours.[3] 3. Verify that your cell line is known to respond to microtubule-stabilizing agents or NMDA receptor antagonists. Consider testing a different cell line known to be responsive, such as SH-SY5Y or primary hippocampal neurons. 4. Ensure proper storage of this compound stock solution (aliquoted, protected from light, and stored at -20°C or below). Prepare fresh dilutions for each experiment. |
| High variability in neuroprotection assay results. | 1. Inconsistent cell seeding density. 2. Variation in the timing of this compound and neurotoxin addition. 3. Uneven distribution of cells and reagents in multi-well plates. 4. Cell health and passage number. | 1. Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Standardize the timing of all additions across all wells and plates. Use a timer to ensure consistency. 3. After seeding, gently swirl the plate in a figure-eight motion to ensure even cell distribution. When adding reagents, pipette gently against the side of the well to avoid disturbing the cell monolayer. 4. Use cells within a consistent and low passage number range. Regularly assess cell viability and morphology. |
| Observed cytotoxicity at expected therapeutic concentrations. | 1. Cell line is particularly sensitive to this compound. 2. High concentration of solvent (e.g., DMSO). 3. Contamination of cell culture. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) with a wide range of this compound concentrations to determine the toxic threshold for your specific cell line. 2. Ensure the final solvent concentration in the culture medium is below the toxic level for your cells (typically <0.1% for DMSO). 3. Regularly check for signs of microbial contamination in your cell cultures. |
| Difficulty in reproducing published results. | 1. Differences in cell line passage number and source. 2. Variations in cell culture media and supplements. 3. Minor differences in experimental protocols. | 1. Obtain cell lines from a reputable source and maintain a consistent passage number for your experiments. 2. Use the exact same formulation of media, serum, and supplements as described in the original publication. 3. Carefully review and adhere to all details of the published protocol, including incubation times, reagent concentrations, and order of additions. |
Data Presentation
Table 1: Summary of this compound Effects on Different Cell Lines
| Cell Line | Effect Observed | Effective Concentration Range | Key Findings | Reference |
| Rat Hippocampal Neurons | Neurite Outgrowth | 0.1 µM - 0.5 µM | Enhanced neurite outgrowth by 10-30%. | [3] |
| N4 Neuroblastoma | Neurite Outgrowth | 0.1 µM - 0.5 µM | Increased number of cells with neurites longer than twice the cell body diameter. | [3] |
| Adult Rat Dorsal Root Ganglion | Neurite Outgrowth | 0.1 µM - 0.5 µM | Promoted neurite elongation. | [3] |
| Rat Brain Neuronal Cultures | Neuroprotection | IC50: 34 ± 13 nM | Potent inhibition of glutamate-induced LDH release with chronic treatment. | [3] |
| Human SH-SY5Y Neuroblastoma | Neuroprotection | Not specified | Prevented doxorubicin-induced increase in tau immunoreactivity and cell death. | [1] |
| Rat Cerebellar Granule Cells | Neuroprotection | Nanomolar concentrations | Protected against glutamate-induced excitotoxicity. | [1] |
| Human TR14 Neuroblastoma | Neuroprotection | Not specified | Attenuated neurotoxicity induced by kinase activators. |
Experimental Protocols
Protocol 1: Neurite Outgrowth Assay
This protocol is a general guideline and should be optimized for your specific cell line.
1. Cell Seeding:
- Culture your neuronal cell line of choice (e.g., SH-SY5Y, PC12) according to standard protocols.
- Seed cells in a 96-well plate at a density that allows for individual neurites to be visualized and measured without excessive overlapping. This needs to be determined empirically for each cell line.
- Allow cells to adhere and stabilize for 24 hours.
2. This compound Treatment:
- Prepare a serial dilution of this compound in your complete cell culture medium. A suggested starting range is 10 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
- Carefully remove the old medium from the wells and replace it with the this compound-containing medium or vehicle control.
3. Incubation:
- Incubate the plate for 24 to 72 hours in a humidified incubator at 37°C and 5% CO2. The optimal incubation time should be determined based on the cell line's growth rate and response to treatment.
4. Imaging and Analysis:
- After incubation, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize neurites. Use a fluorescently labeled secondary antibody for detection.
- Counterstain with a nuclear stain (e.g., DAPI).
- Acquire images using a high-content imaging system or a fluorescence microscope.
- Analyze neurite length and branching using appropriate software (e.g., ImageJ with the NeuronJ plugin, or specialized high-content analysis software).
Protocol 2: Neuroprotection Assay (LDH Release)
This protocol assesses the ability of this compound to protect against neurotoxin-induced cell death by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
1. Cell Seeding:
- Seed your neuronal cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.
2. This compound Pre-treatment:
- Prepare this compound dilutions in your culture medium. A suggested starting range for neuroprotection is 10 nM to 1 µM.
- Remove the old medium and add the this compound-containing medium. Include a vehicle control.
- Incubate for the desired pre-treatment time (e.g., 24 hours for chronic exposure).
3. Neurotoxin Challenge:
- Prepare a solution of your chosen neurotoxin (e.g., glutamate, NMDA) in culture medium. The concentration should be pre-determined to induce significant but not complete cell death.
- Add the neurotoxin to the wells containing this compound or vehicle control.
- Include control wells:
- Untreated cells (for baseline LDH release).
- Cells treated with neurotoxin only (for maximum LDH release).
- Cells treated with this compound only (to check for any inherent toxicity of this compound).
- A well with lysis buffer (for maximum LDH release control).
4. Incubation:
- Incubate the plate for the duration of the neurotoxin exposure (e.g., 16-24 hours).
5. LDH Measurement:
- Carefully collect the supernatant from each well.
- Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
6. Data Analysis:
- Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control.
- Plot the percentage of neuroprotection afforded by this compound against its concentration to determine the IC50 value.
Mandatory Visualizations
References
- 1. Priming of cultured neurons with this compound results in long-lasting inhibition of neurotoxin-induced tau expression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-dose and steady-state pharmacokinetics of this compound in senile dementia of Alzheimer type patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Sabeluzole precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Sabeluzole in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzothiazole derivative investigated for its nootropic and neuroprotective properties.[1][2] Its primary mechanism of action is as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[3][4] By blocking the NMDA receptor, this compound modulates the influx of calcium ions into neurons, a process critical for synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity and neuronal damage, a factor implicated in several neurodegenerative diseases.
Q2: Why is my this compound stock solution precipitating?
Precipitation of this compound from a stock solution can be attributed to several factors:
-
Low Solubility: this compound is a hydrophobic molecule with limited aqueous solubility.
-
Improper Solvent: Using a solvent in which this compound is not readily soluble can lead to precipitation, especially upon dilution into aqueous media.
-
High Concentration: Attempting to prepare a stock solution at a concentration that exceeds its solubility limit in the chosen solvent will result in precipitation.
-
Temperature Changes: A decrease in temperature can lower the solubility of this compound, causing it to precipitate out of the solution.
-
Solvent Evaporation: Over time, evaporation of a volatile solvent from the stock solution can increase the concentration of this compound, leading to precipitation.
Q3: What are the recommended solvents for preparing this compound stock solutions?
Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Organic solvents are necessary to prepare concentrated stock solutions. Based on general practices for compounds with similar characteristics, the following solvents are recommended:
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds and is a common choice for preparing stock solutions of hydrophobic drugs for in vitro assays.[5][6][7]
-
Ethanol: Ethanol is another common solvent for compounds with limited water solubility.
It is crucial to use anhydrous (water-free) solvents to prevent the introduction of water that could lower the solubility of this compound.
Q4: What is the recommended storage procedure for this compound stock solutions?
To ensure the stability and prevent precipitation of this compound stock solutions, the following storage conditions are recommended:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but it is crucial to visually inspect for any signs of precipitation before use. Always bring the solution to room temperature before opening the vial to prevent condensation of atmospheric moisture into the solution.
-
Light: Protect the stock solution from light by storing it in an amber vial or by wrapping the vial in aluminum foil.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound and to minimize the risk of contamination and solvent evaporation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Problem 1: this compound precipitates immediately upon addition to aqueous buffer or cell culture medium.
This is a common issue when diluting a concentrated stock solution made in an organic solvent into an aqueous environment.
| Potential Cause | Troubleshooting Step |
| High Final Concentration | The final concentration of this compound in the aqueous medium may be above its aqueous solubility limit. Try preparing a more dilute working solution. |
| Rapid Dilution | Adding the stock solution too quickly into the aqueous buffer can cause localized high concentrations, leading to immediate precipitation. Add the stock solution dropwise while vortexing or stirring the aqueous medium. |
| Solvent Shock | The abrupt change in solvent polarity can cause the compound to crash out of solution. Try using a multi-step dilution protocol (see Experimental Protocols section). |
| pH Incompatibility | The pH of the aqueous buffer may not be optimal for this compound solubility. While the pKa is not published, you could empirically test buffers with slightly different pH values (e.g., pH 6.5, 7.0, 7.4) to see if it improves solubility. |
Problem 2: this compound stock solution appears cloudy or has visible precipitate after storage.
This indicates that the compound is no longer fully dissolved in the stock solvent.
| Potential Cause | Troubleshooting Step |
| Storage Temperature Too High | For long-term storage, ensure the stock solution is kept at -20°C or -80°C. |
| Solvent Evaporation | Ensure the vial cap is tightly sealed to prevent solvent evaporation, which would increase the concentration of this compound. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can affect the stability of the solution. Prepare smaller aliquots for single use. |
| Initial Concentration Too High | The initial stock solution may have been prepared at a concentration too close to its solubility limit at room temperature, leading to precipitation upon cooling. Try preparing a slightly more dilute stock solution. |
| Water Contamination | The solvent used may have absorbed atmospheric moisture. Use anhydrous solvents and handle them in a way that minimizes exposure to air. |
Problem 3: Inconsistent experimental results are observed when using the this compound stock solution.
This could be due to partial precipitation or degradation of the compound.
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure the this compound is completely dissolved when preparing the initial stock solution. Gentle warming (to 37°C) and vortexing can aid dissolution. |
| Precipitation in Working Solution | Visually inspect the final working solution for any signs of precipitation before adding it to your experiment. If precipitation is observed, refer to Troubleshooting Problem 1. |
| Compound Degradation | This compound may be degrading over time. Prepare fresh stock solutions regularly and store them properly. The stability of this compound in your specific experimental conditions (e.g., in cell culture medium at 37°C) may be limited. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 415.53 g/mol
-
For a 10 mM stock solution in 1 mL:
-
Mass (g) = 0.010 mol/L * 0.001 L * 415.53 g/mol = 0.0041553 g = 4.16 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 4.16 mg of this compound powder and place it in a sterile vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolve the this compound:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Sonication for a few minutes can also aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Multi-Step Dilution for Preparing Working Solutions in Aqueous Media
This protocol is designed to minimize precipitation when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Fetal Bovine Serum (FBS) (optional, for cell culture applications)
-
Aqueous buffer or cell culture medium
Procedure:
-
Intermediate Dilution (Optional, for cell culture):
-
Warm the FBS to 37°C.
-
Prepare an intermediate dilution of the this compound stock solution in FBS. For example, to prepare a 1 mM intermediate solution from a 10 mM stock, add 10 µL of the 10 mM stock to 90 µL of pre-warmed FBS. Mix gently by pipetting.
-
-
Final Dilution:
-
Pre-warm your aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C).
-
While gently vortexing or swirling the aqueous medium, add the this compound stock solution (or the intermediate FBS dilution) dropwise to achieve the desired final concentration.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you would add 1 µL of the stock to 999 µL of the aqueous medium.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified signaling pathway of an NMDA receptor antagonist like this compound.
References
- 1. This compound (R58 735) increases consistent retrieval during serial learning and relearning of nonsense syllables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Alzheimer's disease with this compound: functional and structural correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Sabeluzole Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the technical support center for sabeluzole. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering variability in their results. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve more consistent and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the neuroprotective effect of this compound in our cell-based assays. What are the potential causes?
A1: Inconsistent neuroprotective effects of this compound can stem from several factors:
-
Metabolic Variability: this compound is metabolized by the cytochrome P450 enzyme CYP2D6. Genetic polymorphisms in the CYP2D6 gene can lead to different metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid metabolizers). This can significantly alter the effective concentration of this compound at the cellular level, even when applying the same initial dose.
-
Cell Line and Culture Conditions: Different neuronal cell lines or primary cultures can have varying expression levels of NMDA receptors and downstream signaling components. Culture conditions such as cell density, passage number, and media composition can also influence cellular responses to this compound.
-
Nature of the Excitotoxic Insult: The type and concentration of the neurotoxin used (e.g., glutamate, NMDA) and the duration of exposure can dramatically impact the apparent efficacy of this compound.
Q2: Our in vivo cognitive enhancement studies with this compound in animal models are yielding conflicting results. What should we investigate?
A2: Discrepancies in in vivo studies are often multifactorial:
-
Pharmacokinetics and Route of Administration: As with in vitro studies, inter-individual differences in metabolism can lead to variable drug exposure. The route of administration (e.g., oral, intraperitoneal) and the formulation can also affect bioavailability.
-
Animal Model and Strain: The choice of animal model and even the strain of the animal can influence the behavioral and pathological outcomes. Different models of cognitive impairment may have distinct underlying pathologies that respond differently to this compound.
-
Behavioral Testing Parameters: The specific cognitive tasks used, the timing of drug administration relative to testing, and the handling of the animals can all introduce variability.
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Endpoint Selection: Clinical trials in Alzheimer's disease patients have shown that this compound may stabilize cognitive measures without producing significant changes in structural brain imaging.[1] This highlights the importance of selecting appropriate and sensitive endpoints.
Q3: We are struggling to see a consistent effect of this compound on tau phosphorylation. What could be the issue?
A3: The effect of this compound on tau phosphorylation is a downstream consequence of its primary mechanism of action. Inconsistencies may arise from:
-
Timing of Measurement: The kinetics of tau phosphorylation and dephosphorylation are complex. The time point at which you measure tau phosphorylation after this compound treatment and/or insult is critical.
-
Assay Sensitivity: The specific antibodies and detection methods used in your tau phosphorylation assay can influence the results. Ensure your assay is validated and sensitive enough to detect subtle changes.
-
Cellular Context: The signaling pathways that regulate tau phosphorylation are intricate and can be influenced by the specific cellular model and its metabolic state.
Troubleshooting Guides
Inconsistent Neuroprotection in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Metabolic Variability (if using primary hepatocytes or co-cultures) | - Genotype cell source for CYP2D6 polymorphisms if possible.- Use a known CYP2D6 inhibitor (e.g., quinidine) as a control to assess the impact of metabolism. |
| Cell Culture Conditions | - Standardize cell seeding density and passage number.- Ensure consistent media composition and change schedules.- Regularly test for mycoplasma contamination. |
| Excitotoxic Insult | - Perform a dose-response curve for the neurotoxin to determine the optimal concentration for your cell type.- Standardize the duration of exposure to the neurotoxin. |
| This compound Concentration | - Perform a dose-response curve for this compound to identify the optimal protective concentration in your specific assay. |
Variable Outcomes in Animal Models of Cognitive Enhancement
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic Variability | - If possible, measure plasma or brain concentrations of this compound to assess drug exposure.- Consider using a different route of administration or formulation to improve consistency. |
| Animal Model and Strain | - Carefully consider the relevance of the chosen animal model to the specific cognitive domain of interest.- Ensure consistent use of the same animal strain from the same vendor. |
| Behavioral Testing | - Acclimate animals to the testing environment and handlers.- Standardize the time of day for testing.- Blind the experimenters to the treatment groups. |
| Endpoint Selection | - Use a battery of cognitive tests to assess different aspects of memory and learning.- Consider including biochemical or histological endpoints in addition to behavioral measures. |
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound is primarily known as an N-methyl-D-aspartate (NMDA) receptor antagonist. Its neuroprotective and cognitive-enhancing effects are thought to be mediated through the modulation of glutamate-induced excitotoxicity and downstream signaling cascades.
Caption: this compound's mechanism of action.
Experimental Workflow for Assessing Neuroprotection
A typical workflow to assess the neuroprotective effects of this compound in a cell-based model of glutamate-induced excitotoxicity.
Caption: Neuroprotection assay workflow.
Troubleshooting Logic for Inconsistent Results
A logical diagram to guide the troubleshooting process when encountering inconsistent experimental results with this compound.
Caption: Troubleshooting inconsistent results.
Detailed Experimental Protocols
Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
Objective: To determine the concentration-dependent neuroprotective effect of this compound against glutamate-induced cell death in primary cortical neurons.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Seed primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.
-
Prepare a stock solution of this compound in DMSO and dilute to final concentrations (e.g., 0.01, 0.1, 1, 10 µM) in culture medium.
-
Pre-treat the neurons with the different concentrations of this compound for 24 hours.
-
Prepare a stock solution of L-Glutamic acid in water and add it to the wells to a final concentration of 100 µM.
-
Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Assessment of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model
Objective: To evaluate the ability of this compound to reverse scopolamine-induced memory impairment in mice using the Morris Water Maze task.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Scopolamine hydrobromide
-
Saline solution
-
Morris Water Maze apparatus
Procedure:
-
Habituation: Allow mice to swim freely in the pool without the platform for 60 seconds for 2 days.
-
Training:
-
Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 60 minutes before the training session.
-
Administer scopolamine (1 mg/kg, i.p.) or saline 30 minutes before the training session.
-
Place the mouse in the water facing the wall of the tank at one of four starting positions.
-
Allow the mouse to search for the hidden platform for 60 seconds. If the mouse fails to find the platform, guide it to the platform and allow it to remain there for 15 seconds.
-
Repeat for 4 trials per day for 4 consecutive days.
-
-
Probe Trial:
-
On day 5, remove the platform from the pool.
-
Administer the respective treatments as in the training phase.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze the escape latency during training and the time spent in the target quadrant during the probe trial.
Quantitative Data Summary
Clinical Trial Data: this compound in Alzheimer's Disease
| Parameter | This compound (5 or 10 mg twice daily) | Placebo |
| Cognitive Performance (ADAS-Cog) | Greater stability observed | Decline observed |
| Structural Brain Changes (CT scans) | No significant changes from baseline | No significant changes from baseline |
| Association between Cognition and Brain Structure | Weak association between preserved cognitive function and smaller declines in third ventricle and hippocampus volume | Not reported |
Data from a 1-year study in patients with probable Alzheimer's disease.[1]
Pharmacokinetic Parameters of this compound
| Parameter | Healthy Volunteers | Patients with Severe Hepatic Dysfunction |
| Terminal Half-life (t½) | 17.5 ± 10.2 h | 39.3 ± 11.5 h |
| Area Under the Curve (AUC) | 331 ± 282 ng·h/mL | 681 ± 200 ng·h/mL |
Data from a single 10 mg oral dose study.
This technical support center provides a starting point for addressing inconsistencies in this compound experiments. By carefully considering the potential sources of variability and standardizing experimental protocols, researchers can improve the reproducibility and reliability of their findings.
References
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of Sabeluzole and Other Key Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the neuroprotective effects of Sabeluzole in comparison to other notable neuroprotective agents, Riluzole and Lubeluzole. The information presented is collated from a range of preclinical and clinical studies, offering a detailed overview of their efficacy in various experimental models of neurodegeneration.
Executive Summary
This compound, a benzothiazole derivative, has demonstrated significant neuroprotective properties in multiple experimental settings. Its mechanisms of action include the modulation of excitotoxicity and the inhibition of tau protein expression. This guide provides a direct comparison of this compound with Riluzole, a sodium channel blocker with antiglutamatergic properties, and Lubeluzole, an inhibitor of glutamate release and nitric oxide synthesis. The objective is to furnish researchers with the necessary data to evaluate the relative strengths and potential applications of these compounds in the development of novel neuroprotective therapies.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of this compound, Riluzole, and Lubeluzole across various in vitro and in vivo models.
Table 1: In Vitro Neuroprotective Efficacy
| Compound | Model | Assay | Concentration | Result | Citation |
| This compound | Glutamate-induced excitotoxicity (rat hippocampal neurons) | LDH Release | 10 µM (acute) | 40% reduction in LDH release | [1] |
| Glutamate-induced excitotoxicity (rat hippocampal neurons) | LDH Release | 0.1 µM (chronic) | 70-80% reduction in LDH release | [1] | |
| Glutamate-induced excitotoxicity (rat hippocampal neurons) | LDH Release | 34 ± 13 nM (IC50) | Potent inhibition of LDH release | [1] | |
| NMDA-induced neurotoxicity (rat hippocampal neurons) | Neuronal Protection | 0.1 µM (chronic) | Full protection | [1] | |
| Kainic acid-induced neurotoxicity (rat hippocampal neurons) | Neuronal Protection | 0.1 µM (chronic) | Partial protection | [1] | |
| Riluzole | H2O2-induced oxidative stress (SH-SY5Y cells) | Cell Viability | 0.5-10 µM | Significant prevention of cell death | [2] |
| H2O2-induced oxidative stress (SH-SY5Y cells) | ROS Production | 1-10 µM | Significantly counteracts ROS increase | [2] | |
| Lubeluzole | Glutamate-induced toxicity (primary hippocampal cultures) | Neuroprotection | 48 nM (IC50) | Neuroprotective after prolonged pretreatment | [3] |
| Glutamate-stimulated cGMP production | cGMP Levels | 37 nM (IC50) | Inhibition of cGMP production | [3] | |
| Nitric Oxide (NO)-induced toxicity (cultured hippocampal neurons) | Neuronal Survival | 750 nM (pretreatment) | 63 ± 2% survival (vs. 23 ± 3% for NO alone) | [4] | |
| Nitric Oxide (NO)-induced toxicity (cultured hippocampal neurons) | Neuronal Survival | 750 nM (co-administration) | 59 ± 3% survival (vs. 25 ± 3% for NO alone) | [4] | |
| Nitric Oxide (NO)-induced toxicity (cultured hippocampal neurons) | Neuronal Survival | 750 nM (6h post-exposure) | 56 ± 3% survival (vs. 31 ± 2% for NO alone) | [4] |
Table 2: In Vivo Neuroprotective Efficacy
| Compound | Model | Species | Dosage | Key Findings | Citation |
| This compound | Alzheimer's Disease (probable) | Human | 5 or 10 mg twice daily | Greater stability in some cognitive measures compared to placebo over 1 year. | |
| Riluzole | 6-OHDA model of Parkinson's Disease | Rat | 4 mg/kg or 8 mg/kg | Attenuation of dopamine neuron degeneration. | [5] |
| 6-OHDA model of Parkinson's Disease | Rat | 8 mg/kg | Reduced 6-OHDA-induced cell loss by ~10% and preserved striatal TH levels. | [6] | |
| Lubeluzole | Global incomplete ischemia | Rat | 0.31 mg/kg IV bolus + 0.31 mg/kg IV infusion | Significant increase in viable neurons in the CA1 hippocampus. | [7] |
| Acute ischemic stroke | Human | 10 mg/day for 5 days | No significant reduction in mortality or dependency. | [8] | |
| Acute ischemic stroke (mild to moderate) | Human | 10 mg/day for 5 days | Reduced mortality without increasing morbidity. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Glutamate-Induced Excitotoxicity and LDH Assay in Primary Neuronal Cultures
Objective: To assess the neuroprotective effect of a compound against glutamate-induced cell death by measuring the release of lactate dehydrogenase (LDH).
Materials:
-
Primary neuronal cell cultures (e.g., rat hippocampal or cortical neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
L-glutamic acid
-
Test compound (e.g., this compound)
-
LDH cytotoxicity detection kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Plate primary neurons in 96-well plates at a suitable density and culture for at least 7 days in vitro (DIV).
-
Compound Treatment:
-
Acute Treatment: Add the test compound at various concentrations to the culture medium 1 hour before inducing excitotoxicity.
-
Chronic Treatment: Add the test compound to the culture medium at specified intervals (e.g., DIV 1 and 4) prior to the experiment.
-
-
Induction of Excitotoxicity: Add L-glutamic acid to the culture medium to a final concentration of 1 mM and incubate for 16-24 hours.
-
LDH Measurement:
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity detection kit. This typically involves adding a reaction mixture to the supernatant and incubating for a set period.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of LDH release relative to control (untreated) and maximum LDH release (cells lysed with a detergent) wells.
Western Blot for Tau Protein Expression
Objective: To determine the effect of a compound on the expression levels of tau protein in neuronal cells.
Materials:
-
Neuronal cell cultures (e.g., cerebellar granule cells or SH-SY5Y neuroblastoma cells)
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against tau protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells and treat with the test compound and/or a neurotoxic agent (e.g., doxorubicin for SH-SY5Y cells) as per the experimental design.
-
Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-tau antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Model of Parkinson's Disease (6-OHDA Lesion)
Objective: To evaluate the neuroprotective effect of a compound in a rat model of Parkinson's disease.
Materials:
-
Sprague-Dawley rats
-
6-hydroxydopamine (6-OHDA)
-
Test compound (e.g., Riluzole)
-
Stereotaxic apparatus
-
Apomorphine or amphetamine for behavioral testing
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
Stereotaxic Surgery: Anesthetize the rats and unilaterally inject 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons.
-
Drug Administration: Administer the test compound (e.g., intraperitoneally) at the desired dosage and schedule (e.g., starting 1 hour before the lesion and daily for 7 days).[5]
-
Behavioral Assessment: At a specified time point post-lesion, assess rotational behavior induced by apomorphine or amphetamine.
-
Histological Analysis:
-
Perfuse the animals and collect the brains.
-
Process the brain tissue for immunohistochemistry.
-
Stain sections of the substantia nigra pars compacta with an anti-tyrosine hydroxylase (TH) antibody to visualize dopaminergic neurons.
-
-
Quantification: Count the number of TH-positive neurons in the lesioned and unlesioned hemispheres to determine the extent of neuroprotection.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound exhibits potent neuroprotective effects across a range of in vitro models, particularly in mitigating glutamate-induced excitotoxicity. Its mechanism involving the prevention of tau expression presents a compelling avenue for therapeutic intervention in tauopathies. In comparison, Riluzole demonstrates broader mechanisms, including the modulation of sodium channels and reduction of oxidative stress, with demonstrated efficacy in a preclinical model of Parkinson's disease. Lubeluzole shows promise in models of ischemia, primarily through its inhibition of glutamate release and modulation of the nitric oxide pathway, although its clinical translation has faced challenges.
This comparative guide highlights the distinct and overlapping neuroprotective profiles of these three compounds. The choice of agent for further investigation will depend on the specific neurodegenerative condition and the targeted pathological pathways. The provided experimental protocols and data serve as a valuable resource for researchers aiming to build upon these findings and develop the next generation of neuroprotective drugs.
References
- 1. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lubeluzole, a novel long-term neuroprotectant, inhibits the glutamate-activated nitric oxide synthase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection of lubeluzole is mediated through the signal transduction pathways of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Riluzole neuroprotection in a parkinson's disease model involves suppression of reactive astrocytosis but not GLT-1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protection with lubeluzole against delayed ischemic brain damage in rats. A quantitative histopathologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lubeluzole for acute ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multinational randomised controlled trial of lubeluzole in acute ischaemic stroke. European and Australian Lubeluzole Ischaemic Stroke Study Group [pubmed.ncbi.nlm.nih.gov]
Sabeluzole's Efficacy in Neurodegenerative Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sabeluzole's performance in various neurodegenerative disease models, placed in context with other neuroprotective agents. The information is compiled from preclinical and clinical studies to offer an objective overview for researchers and drug development professionals.
Executive Summary
This compound, a benzothiazole derivative, has demonstrated neuroprotective properties, primarily in models of Alzheimer's disease, by mitigating excitotoxicity. Clinical trial data suggests a potential role in slowing cognitive decline in Alzheimer's patients. However, a significant gap in the literature exists regarding its efficacy in preclinical models of Parkinson's disease and Huntington's disease. This guide synthesizes the available data on this compound and provides a comparative landscape with other neuroprotective agents, highlighting both its potential and the areas requiring further investigation.
Data Presentation: this compound in Alzheimer's Disease Models
The following table summarizes the key quantitative data from a pivotal in vitro study on this compound's neuroprotective effects.
Table 1: In Vitro Efficacy of this compound in a Glutamate-Induced Excitotoxicity Model
| Parameter | Experimental Condition | This compound Concentration | Outcome |
| Neuronal Viability | Glutamate (1 mM) exposure for 16 hours | 10 µM (Acute) | 40% decrease in glutamate-induced LDH release |
| Glutamate (1 mM) exposure for 16 hours | 0.1 µM (Chronic) | No significant difference in MAP2 content and total LDH activity compared to control cultures | |
| Neuroprotection | Glutamate (1 mM) induced neurotoxicity | 0.1 µM (Single treatment) | 70-80% reduction in glutamate-induced LDH release |
| NMDA (5 mM) induced neurotoxicity | 0.1 µM (Chronic) | Full neuronal protection | |
| Kainic acid (1 mM) induced neurotoxicity | 0.1 µM (Chronic) | Partial neuronal protection | |
| Veratridine (30 µM) induced neurotoxicity | 0.1 µM (Chronic) | Partial neuronal protection |
Source: Data compiled from a study on cultured rat brain neurons.
Comparative Landscape: this compound vs. Other Neuroprotective Agents
Direct comparative studies of this compound against other neuroprotective agents are scarce in the published literature. To provide context, this section outlines the efficacy of Riluzole, another glutamate modulator, in various neurodegenerative disease models.
Table 2: Comparative Efficacy of Riluzole in Neurodegenerative Disease Models
| Disease Model | Agent | Key Findings |
| Alzheimer's Disease | Riluzole | In a pilot clinical trial, Riluzole treatment for six months resulted in significantly less decline in cerebral glucose metabolism and neuropsychological metrics compared to placebo[1]. |
| Parkinson's Disease | Riluzole | Systematic reviews of preclinical data suggest potential neuroprotective effects[2]. |
| Huntington's Disease | Riluzole | A systematic review of clinical trials showed no significant neuroprotective effects, though it was well-tolerated[3]. |
It is important to note that the absence of this compound in recent comprehensive reviews of neuroprotective agents for Parkinson's and Huntington's diseases suggests a lack of significant preclinical data in these areas[3][4][5][6][7][8][9].
Experimental Protocols
A detailed experimental protocol for a key in vitro study on this compound is summarized below.
Experimental Protocol: In Vitro Neuroprotection Assay of this compound
-
Cell Culture: Primary neuronal cultures were derived from the hippocampal formation of 17-day-old rat embryos.
-
Induction of Excitotoxicity: After 7 days in culture, neurons were exposed to 1 mM glutamate for 16 hours to induce excitotoxicity. Other neurotoxins used included N-methyl-D-aspartate (NMDA), kainic acid, and veratridine.
-
This compound Treatment:
-
Acute Treatment: Cultures were treated with 10 µM this compound.
-
Chronic Treatment: Cultures were treated with 0.1 µM this compound on days 1 and 4 in culture.
-
Single Treatment: A single treatment of 0.1 µM this compound was administered between day 1 and 5.
-
-
Assessment of Neuroprotection:
-
Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium was measured as an indicator of cell death.
-
MAP2 Quantification: The levels of microtubule-associated protein 2 (MAP2), a neuronal cytoskeletal protein, were quantified in cell homogenates using an enzyme-linked immunosorbent assay (ELISA) to assess neuronal survival.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound's neuroprotective action and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
Caption: Typical experimental workflow for evaluating this compound's in vitro efficacy.
Caption: Logical comparison of available efficacy data for this compound and Riluzole.
Conclusion and Future Directions
This compound shows promise as a neuroprotective agent, particularly in the context of Alzheimer's disease, where it appears to mitigate glutamate-induced excitotoxicity and may slow cognitive decline. A notable finding is its potential to prevent the injury-mediated increase in tau expression, a pathological hallmark of several neurodegenerative disorders.
However, the current body of evidence is limited. There is a pressing need for direct, head-to-head comparative studies of this compound against other neuroprotective compounds in standardized preclinical models. Crucially, its efficacy in Parkinson's and Huntington's disease models remains unexplored. Future research should focus on:
-
Expanding preclinical testing: Evaluating this compound in animal models of Parkinson's and Huntington's disease to determine its potential therapeutic utility beyond Alzheimer's disease.
-
Conducting comparative efficacy studies: Directly comparing this compound with other neuroprotective agents, such as Riluzole, to establish its relative potency and therapeutic window.
-
Elucidating the mechanism of action: Further investigating the precise molecular signaling pathways modulated by this compound to better understand its neuroprotective effects.
Addressing these knowledge gaps will be critical in determining the future trajectory of this compound as a potential therapeutic for a broader range of devastating neurodegenerative diseases.
References
- 1. Early Clinical Trial Results Show an Approved ALS Drug May Have Benefits for Alzheimer’s [brightfocus.org]
- 2. researchgate.net [researchgate.net]
- 3. The Promise of Neuroprotective Agents in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of quercetin in preclinical models of Parkinson's disease: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective effects of psychotropic drugs in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotection for Huntington’s disease: Ready, set, slow - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Sabeluzole and Approved Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sabeluzole, an investigational compound for Alzheimer's disease (AD), against currently approved therapeutic agents. Due to the discontinuation of this compound's clinical development, direct head-to-head trial data with modern approved drugs is unavailable. This comparison, therefore, juxtaposes the known preclinical and clinical profile of this compound with the established mechanisms and efficacy of approved drugs, supported by data from their respective clinical trials.
Executive Summary
This compound emerged as a potential neuroprotective agent with a mechanism centered on the modulation of excitatory amino acid pathways. In contrast, the current landscape of approved Alzheimer's therapies primarily targets cholinergic deficits, glutamatergic dysregulation, and the amyloid cascade. While early clinical investigations of this compound suggested a potential in slowing cognitive decline, it did not demonstrate sufficient efficacy to proceed to market. This contrasts with the established, albeit modest, clinical benefits of cholinesterase inhibitors and memantine, and the more recent, targeted plaque-reducing effects of anti-amyloid monoclonal antibodies.
Mechanisms of Action: A Comparative Overview
The therapeutic strategies for Alzheimer's disease have evolved significantly. This compound represented an early neuroprotective approach, while current therapies encompass symptomatic treatments and disease-modifying strategies.
This compound: The primary mechanism of this compound is believed to be its neuroprotective properties, particularly against the neurotoxic effects of excitatory amino acids.[1] It has been shown to protect cultured rat brain neurons from glutamate-induced excitotoxicity.[1] This suggests a role in mitigating the neuronal damage that is a hallmark of Alzheimer's disease.
Approved Alzheimer's Drugs:
-
Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine): These drugs function by increasing the levels of acetylcholine, a neurotransmitter crucial for memory and learning, in the brain. They achieve this by inhibiting the enzymes responsible for its breakdown.[2]
-
NMDA Receptor Antagonist (Memantine): Memantine modulates the activity of glutamate, an excitatory neurotransmitter. In Alzheimer's disease, excessive glutamate can lead to neuronal damage. Memantine helps to regulate glutamate's effects, offering a neuroprotective function.
-
Anti-Amyloid Monoclonal Antibodies (Lecanemab, Aducanumab, Donanemab): This newer class of drugs targets the underlying pathology of Alzheimer's disease by specifically binding to and facilitating the removal of amyloid-beta plaques from the brain.[3]
Signaling Pathway Diagrams
Below are simplified representations of the signaling pathways targeted by this compound and the approved drug classes.
Caption: this compound's proposed neuroprotective pathway.
Caption: Mechanism of Cholinesterase Inhibitors.
References
- 1. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lecanemab Resources for Health Care Professionals | Alzheimer's Association® [pro.alz.org]
Independent Verification of Sabeluzole's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proposed mechanisms of action of Sabeluzole with alternative neuroprotective agents. The information is supported by available preclinical and clinical experimental data to aid in the independent verification of its pharmacological profile.
Executive Summary
This compound is a benzothiazole derivative investigated for its nootropic and neuroprotective properties, primarily in the context of Alzheimer's disease. Its development, however, has been discontinued. The proposed mechanism of action for this compound is multifaceted, centering on the modulation of glutamatergic neurotransmission, stabilization of the neuronal cytoskeleton, and regulation of tau protein expression. This guide compares these mechanisms with those of two other well-characterized neuroprotective drugs: Memantine, an NMDA receptor antagonist approved for the treatment of Alzheimer's disease, and Riluzole, a glutamate release inhibitor used in the management of amyotrophic lateral sclerosis (ALS). While preclinical data from the developing company for this compound suggests a unique combination of effects, a notable scarcity of independent verification studies exists in the published literature.
Comparison of Proposed Mechanisms of Action
The primary hypothesized mechanisms of action for this compound and its comparators are summarized below.
| Mechanism of Action | This compound | Memantine | Riluzole |
| NMDA Receptor Antagonism | Proposed as a primary mechanism. Chronic treatment reduces NMDA-induced inward current.[1] | Uncompetitive, moderate-affinity antagonist.[2][3] | Non-competitive blockade of NMDA receptors; also inhibits glutamate release.[4][5] |
| Neuronal Cytoskeleton Stabilization | Increases the fraction of polymerized tubulin.[6] | No direct evidence of primary action on the cytoskeleton. | No direct evidence of primary action on the cytoskeleton. |
| Tau Protein Modulation | Prevents glutamate-induced increases in tau expression.[7][8] | No direct evidence of primary action on tau protein. | May reduce toxic accumulation of TDP-43, another protein aggregate.[9] |
| Glutamate Release Inhibition | Not a primary proposed mechanism. | Not a primary mechanism. | A primary mechanism of action.[5][10] |
Quantitative Comparison of In Vitro Efficacy
The following table presents available quantitative data for the in vitro potency of this compound and its comparators. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.
| Parameter | This compound | Memantine | Riluzole |
| NMDA Receptor Inhibition (IC50) | 34 +/- 13 nM (for inhibition of glutamate-induced LDH release)[11] | ~0.5-1 µM (subtype-dependent)[2][12] | 18 µM (for NMDA-evoked currents)[4] |
| Glutamate Release Inhibition (IC50) | Data not available | Not applicable | 19.5 µM (for electrically evoked glutamate release)[13] |
| Effect on Tau Expression | 50 nM reduced glutamate-induced cell death by ~50% and prevented the associated increase in tau immunoreactivity.[8][14] | Not applicable | Not applicable |
| Microtubule Polymerization | Preferentially increases the fraction of polymerized tubulin (quantitative data not specified).[6] | Not applicable | Not applicable |
Clinical Efficacy and Outcomes
A summary of the clinical trial outcomes for this compound, Memantine, and Riluzole is provided below.
| Clinical Outcome | This compound | Memantine | Riluzole |
| Indication(s) Studied | Alzheimer's Disease[15] | Moderate to severe Alzheimer's Disease[16][17] | Amyotrophic Lateral Sclerosis (ALS)[18][19] |
| Effect on Cognition | Showed greater stability in some cognitive measures compared to placebo in a 1-year study.[15] | Modest improvement in cognition in moderate to severe Alzheimer's disease.[16][17] | Not a primary endpoint in ALS trials; some studies in Alzheimer's suggest potential benefits.[20] |
| Effect on Survival/Disease Progression | Suggested potential in slowing cognitive deterioration.[15] | Slows the rate of clinical deterioration. | Extends survival in ALS patients by 2-3 months in pivotal trials, with real-world evidence suggesting a larger benefit.[19][21] |
| Development Status | Discontinued | Approved and marketed | Approved and marketed |
Signaling Pathways and Experimental Workflows
This compound's Proposed Multi-Target Mechanism
The following diagram illustrates the hypothesized signaling pathways affected by this compound, leading to its neuroprotective effects.
Caption: Hypothesized multi-target mechanism of this compound.
Experimental Workflow for Assessing NMDA Receptor Antagonism
This diagram outlines a typical workflow for an in vitro electrophysiology experiment to assess NMDA receptor antagonism.
Caption: Workflow for NMDA receptor antagonism assay.
Experimental Workflow for Neuronal Cytoskeleton Stability Assay
The following workflow illustrates a method for assessing the effect of a compound on microtubule stability using immunocytochemistry.
Caption: Workflow for cytoskeleton stability assay.
Detailed Experimental Protocols
NMDA Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of a test compound for the NMDA receptor.
Materials:
-
Rat brain cortical membranes
-
[3H]MK-801 (radioligand)
-
Test compounds (this compound, Memantine, Riluzole)
-
Tris-HCl buffer
-
Glutamate and Glycine
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the membrane fraction.
-
Binding Reaction: In a reaction tube, combine the brain membranes, [3H]MK-801, and varying concentrations of the test compound. Include glutamate and glycine to open the NMDA receptor channel, allowing [3H]MK-801 to bind.
-
Incubation: Incubate the reaction mixture at room temperature to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50 value).
Western Blot for Tau Protein Quantification
Objective: To quantify the levels of total and phosphorylated tau protein in neuronal cell lysates following treatment with a test compound.
Materials:
-
Neuronal cell cultures (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells)
-
Neurotoxic agent (e.g., glutamate, doxorubicin)
-
Test compounds
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-total tau, anti-phospho-tau, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells and treat with the test compound for a specified period, followed by exposure to a neurotoxic agent to induce tau pathology.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against total tau, specific phospho-tau epitopes, and a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the levels of total and phospho-tau to the loading control.[22][23][24]
Immunocytochemistry for Microtubule-Associated Protein 2 (MAP2)
Objective: To visualize and quantify the effect of a test compound on the integrity of the neuronal cytoskeleton by staining for MAP2.
Materials:
-
Primary neuronal cultures on coverslips
-
Test compounds
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (mouse anti-MAP2)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture primary neurons on coverslips and treat with the test compound or vehicle.
-
Fixation: Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[25]
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 for 5 minutes.[25]
-
Blocking: Block non-specific antibody binding by incubating in 5% goat serum for 1 hour.[25]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-MAP2 antibody overnight at 4°C.[25]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the fluorescence intensity and morphology of the MAP2-positive neurites.[26]
Conclusion
In comparison, Memantine has a well-defined mechanism as an uncompetitive NMDA receptor antagonist with proven, albeit modest, clinical efficacy in Alzheimer's disease. Riluzole's primary role as a glutamate release inhibitor sets it apart, with established efficacy in extending survival in ALS.
For researchers and drug development professionals, the multifaceted mechanism of this compound, if independently verified, could offer a promising template for the development of new multi-target therapies for neurodegenerative disorders. Future research should aim to independently replicate the preclinical findings for this compound and further elucidate the interplay between its effects on glutamatergic signaling, cytoskeletal dynamics, and tau pathology.
References
- 1. Chronic this compound treatment of cultured rat cerebellar granule cells reduces N-methyl-D-aspartate-induced inward current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Memantine - Wikipedia [en.wikipedia.org]
- 3. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 6. This compound stabilizes the neuronal cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Priming of cultured neurons with this compound results in long-lasting inhibition of neurotoxin-induced tau expression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unibs.it [iris.unibs.it]
- 9. alsnewstoday.com [alsnewstoday.com]
- 10. Riluzole, a glutamate release inhibitor, and motor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of riluzole on electrically evoked neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Treatment of Alzheimer's disease with this compound: functional and structural correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Memantine in moderate to severe Alzheimer's disease: a meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stage at which riluzole treatment prolongs survival in patients with amyotrophic lateral sclerosis: a retrospective analysis of data from a dose-ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Early Clinical Trial Results Show an Approved ALS Drug May Have Benefits for Alzheimer’s [brightfocus.org]
- 21. dovepress.com [dovepress.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Western blot analysis [bio-protocol.org]
- 24. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 26. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
